3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJGCZECBHBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129912-25-0 | |
| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The described multi-step synthesis is designed for reproducibility and scalability, with detailed experimental protocols and explanations of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation of this important oxindole derivative.
Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The gem-dimethyl substitution at the C3 position imparts specific conformational constraints and metabolic stability, making 3,3-dimethyloxindole derivatives particularly attractive for drug design. The further incorporation of a carboxylic acid moiety at the C5 position provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space in the development of novel therapeutic agents.
This guide details a logical and efficient synthetic pathway to this compound, commencing with the construction of the core 3,3-dimethyloxindole ring system, followed by a series of functional group interconversions to introduce the desired carboxylic acid.
Overall Synthetic Strategy
The synthesis of the target compound is proposed to proceed via a five-step sequence, as illustrated in the workflow diagram below. This strategy focuses on building the core heterocyclic structure first, followed by sequential functionalization of the aromatic ring.
Caption: Overall synthetic workflow for the preparation of the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 3,3-Dimethyloxindole
The initial step involves the construction of the core 3,3-dimethyloxindole scaffold. A reliable method for this is the intramolecular cyclization of N-phenyl-2-bromoisobutyramide. This reaction proceeds via an intramolecular Friedel-Crafts alkylation mechanism.
spectroscopic characterization of dimethyl-oxo-indole carboxylic acids
An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl-Oxo-Indole Carboxylic Acids
Authored by a Senior Application Scientist
Foreword: Beyond the Spectrum
In the landscape of modern drug discovery and materials science, the indole nucleus remains a cornerstone scaffold. Its derivatives, particularly functionalized variants like dimethyl-oxo-indole carboxylic acids, present unique opportunities for developing novel therapeutics and functional materials. However, innovation is predicated on certainty. The unambiguous structural confirmation and purity assessment of these complex molecules are non-negotiable prerequisites for advancing any research program.
This guide is crafted not as a mere collection of protocols, but as a distillation of field-proven insights into the spectroscopic characterization of this specific chemical class. We will move beyond simply "what" signal to look for, and delve into the "why"—the underlying physical chemistry that dictates the spectral output. By understanding the causality behind experimental choices and spectral features, you, the researcher, are empowered to troubleshoot, interpret ambiguous data, and validate your findings with the highest degree of confidence. This document is designed to be a self-validating system, where the synergy between different spectroscopic techniques provides a comprehensive and definitive structural portrait.
The Strategic Importance of Integrated Spectroscopy
No single spectroscopic technique can provide the complete structural picture. A robust characterization strategy relies on the orthogonal and complementary nature of multiple techniques. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy identifies key functional groups, UV-Visible (UV-Vis) spectroscopy probes the conjugated electronic system, and Mass Spectrometry (MS) provides the molecular weight and fragmentation map. The convergence of data from these four pillars forms an unshakeable foundation for structural assignment.
The logical workflow for characterizing a novel dimethyl-oxo-indole carboxylic acid follows a structured, multi-technique approach.
Figure 1: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For dimethyl-oxo-indole carboxylic acids, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this class of compounds. Its high polarity readily dissolves the carboxylic acid functionality, and its high boiling point allows for variable temperature experiments if needed. Crucially, the acidic protons of the carboxylic acid (-COOH) and the indole N-H group are observable in DMSO-d₆, whereas they often exchange too rapidly to be seen in solvents like methanol-d₄. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, which should not interfere with key signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified dimethyl-oxo-indole carboxylic acid.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 14 ppm is typically sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard for organic molecules.[1]
-
-
(Optional but Recommended) D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -COOH and N-H protons will broaden and eventually disappear, confirming their assignment.[1]
Data Interpretation: Expected Spectral Features
The substitution pattern (positions of the dimethyl, oxo, and carboxylic acid groups) will determine the exact chemical shifts and coupling patterns. The following table provides expected ranges for a hypothetical 5,7-dimethyl-4-oxo-indole-2-carboxylic acid.
| Proton Type | Approx. δ (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-H OOC) | 12.0 - 13.5 | Broad Singlet | Very deshielded, disappears upon D₂O exchange.[2][3] |
| Indole N-H | 11.5 - 12.5 | Broad Singlet | Deshielded, disappears upon D₂O exchange. |
| Aromatic C-H | 7.0 - 7.8 | Doublet, Singlet | Exact shifts depend on substitution. The oxo group is electron-withdrawing, deshielding nearby protons. |
| Aromatic C-H (H3) | ~7.3 | Singlet | Proton at the 3-position of the indole ring. |
| Methyl (-CH ₃) | 2.2 - 2.8 | Singlet | Two distinct singlets for the two non-equivalent methyl groups. |
Table 1: Typical ¹H NMR chemical shifts in DMSO-d₆.
| Carbon Type | Approx. δ (ppm) | Notes |
| Ketone C =O | 180 - 195 | The oxo-group carbonyl, typically downfield. |
| Carboxylic Acid C =O | 165 - 185 | The acid carbonyl carbon.[1] |
| Aromatic C (quaternary) | 125 - 145 | Carbons of the indole ring attached to other groups. |
| Aromatic C -H | 100 - 125 | Carbons of the indole ring attached to protons. |
| Methyl -C H₃ | 15 - 25 | The two methyl group carbons. |
Table 2: Typical ¹³C NMR chemical shifts in DMSO-d₆.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the presence of specific covalent bonds and functional groups. For this molecular class, it provides rapid and definitive evidence for the carboxylic acid and ketone moieties.
Expertise & Rationale
The most informative feature for a carboxylic acid is the extremely broad O-H stretching vibration, which is a direct result of strong intermolecular hydrogen bonding that forms a dimeric structure.[5][6] This broadness is a highly reliable diagnostic tool. The carbonyl (C=O) stretching region is also critical. The ketone, carboxylic acid, and any potential amide functionalities will all absorb here, but at slightly different frequencies due to their distinct electronic environments.[7][8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Data Interpretation: Key Vibrational Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale for Assignment |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[1][5][6] |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp | Less broad than the O-H stretch due to weaker hydrogen bonding.[10] |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Sharp | C-H stretches from the indole ring and methyl groups, often superimposed on the broad O-H band.[5] |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp | The oxo-group carbonyl. Conjugation with the indole ring lowers the frequency. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The acid carbonyl, typically at a slightly higher frequency than the conjugated ketone.[6] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Vibrations from the indole ring system. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxylic acid.[5] |
Table 3: Characteristic IR absorption frequencies.
UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the molecule. The indole ring system is an excellent chromophore, and its absorption spectrum is sensitive to substitution.
Expertise & Rationale
The indole scaffold typically exhibits two main absorption bands arising from π → π* electronic transitions. The position and intensity of these bands (λ_max) are influenced by substituents. The oxo-group and carboxylic acid group, acting as auxochromes and being part of the conjugated system, will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole. The choice of solvent can also influence λ_max due to solvatochromic effects. Methanol is a common and appropriate choice for these compounds.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic-grade solvent (e.g., methanol) and use it to zero the spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in the same solvent. A concentration in the range of 1x10⁻⁴ to 1x10⁻⁵ M is typical.[11]
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation: Expected Absorption
| Transition | Expected λ_max (nm) | Notes |
| π → π | ~220-250 | High-energy transition within the benzene portion of the indole ring. |
| π → π | ~270-320 | Lower-energy transition involving the entire indole π-system. The exact position is highly sensitive to conjugation with the oxo and carboxyl groups.[12][13] |
Table 4: Expected UV-Vis absorption maxima in methanol.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher level of confidence.
Expertise & Rationale
Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. The carboxylic acid is easily deprotonated, making it ideal for detection in negative ion mode ([M-H]⁻).[14][15] This often provides a very clean, strong signal for the molecular ion. Analysis in positive ion mode ([M+H]⁺) is also possible, though may be less sensitive. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural clues based on the observed neutral losses.
Figure 2: Common fragmentation pathways in negative ion mode MS.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Mobile Phase: Use a standard reverse-phase LC mobile phase system (e.g., water and acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonia for negative mode).
-
Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.
-
Ionization: Utilize an ESI source, acquiring data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
-
Analysis: Identify the peak corresponding to the molecular ion. If using HRMS, compare the measured mass to the theoretical mass to confirm the elemental formula.
Data Interpretation: Expected Ions
| Ion Type | Description |
| [M-H]⁻ | The deprotonated molecular ion, typically the base peak in negative mode. |
| [M+H]⁺ | The protonated molecular ion, observed in positive mode. |
| [M-H-CO₂]⁻ | A common fragment resulting from the loss of carbon dioxide (44 Da) from the carboxylate. |
| [M-H-H₂O]⁻ | Fragment resulting from the loss of water (18 Da). |
Table 5: Common ions observed in ESI-MS.
Conclusion: A Symphony of Data
The is a meticulous process that rewards a systematic and integrated approach. By leveraging the distinct strengths of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can achieve an unambiguous and comprehensive understanding of their molecules. Each technique provides a unique movement in a larger analytical symphony; when played together, they produce a clear and harmonious confirmation of molecular structure and purity, paving the way for confident downstream research and development.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. echemi.com [echemi.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Biological Versatility of Substituted Oxindole-5-Carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its ability to be readily modified allows for the generation of derivatives with a vast array of biological functions.[3] This guide focuses specifically on oxindole derivatives bearing a carboxylic acid or a related functional group at the 5-position. We will explore the synthetic rationale, delve into their significant biological activities—with a primary focus on kinase inhibition for anticancer applications—and provide validated experimental workflows for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.
The Oxindole Core: A Foundation for Pharmacological Diversity
The oxindole (1,3-dihydro-2H-indol-2-one) is a bicyclic aromatic heterocycle first isolated from the plant Uncaria tomentosa (Cat's Claw).[3][4] Its structure, featuring a fused benzene and pyrrolidone ring, provides a rigid framework that can be strategically functionalized. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the lactam ring are crucial for molecular recognition and binding to biological targets.[2]
The introduction of a carboxylic acid group, or a derivative such as a sulfonamide, at the C5-position significantly influences the molecule's physicochemical properties, including solubility and potential for targeted interactions. This substitution provides an additional vector for modification and interaction with protein targets, making oxindole-5-carboxylic acids a particularly fruitful area for drug discovery. A multitude of derivatives have demonstrated potent activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5]
Synthetic Strategies: Building the Oxindole-5-Carboxylic Acid Scaffold
The synthesis of substituted oxindole-5-carboxylic acid derivatives requires a robust and flexible chemical methodology to generate diverse libraries for screening. A common and effective approach begins with commercially available oxindole, which is functionalized at the 5-position before further modifications are introduced, typically at the C3-position.
General Synthetic Workflow
The following diagram outlines a representative workflow for the synthesis and subsequent biological evaluation of these compounds, a process that logically progresses from molecular design to in vivo validation.
Caption: Drug discovery workflow for oxindole derivatives.
Protocol: Synthesis of 5-Sulfonamide Oxindole Derivatives
This protocol is adapted from a validated methodology for synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors, demonstrating a practical route to 5-substituted oxindoles.[6][7] The rationale for this multi-step synthesis is its modularity; it allows for the creation of a diverse library by simply changing the final acid chloride used for acylation.
Step 1: Chlorosulfonation of Oxindole
-
To a flask maintained at 0 °C, add chlorosulfonic acid.
-
Add oxindole portion-wise while stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Heat the mixture in an oil bath to 70 °C for 2 hours to yield 2-oxoindoline-5-sulfonyl chloride. The elevated temperature is necessary to drive the electrophilic aromatic substitution to completion.
Step 2: Formation of the Sulfonamide Intermediate
-
Dissolve the 2-oxoindoline-5-sulfonyl chloride in a suitable solvent such as 1,4-dioxane.
-
Add pyridine, followed by the desired piperazine derivative (e.g., N-Boc piperazine). Pyridine acts as a base to neutralize the HCl byproduct.
-
Stir the reaction at room temperature for 2 hours. This step couples the piperazine to the sulfonyl chloride, forming the sulfonamide linkage.
Step 3: Deprotection (if necessary)
-
If a protecting group like Boc was used, it must be removed. Add 4 M HCl in 1,4-dioxane to the reaction mixture.
-
Stir at room temperature for 16 hours. This acidic condition selectively cleaves the Boc group, yielding the free amine.
Step 4: Final Acylation
-
Dissolve the deprotected piperazine sulfonamide intermediate in a solvent like dichloromethane (CH₂Cl₂).
-
Add a base, such as diisopropylethylamine (DIPEA), to neutralize subsequent acid formation.
-
Add the desired acid chloride dropwise. This is the diversification step; varying the acid chloride generates the final library of compounds.
-
Stir at room temperature for 3 hours to complete the reaction.
-
Purify the final product using column chromatography.
Biological Activity Profile: A Focus on Kinase Inhibition
While substituted oxindoles exhibit a wide range of biological activities, their most profound impact has been in oncology as kinase inhibitors.[5][8] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Oxindole-based drugs like Sunitinib and Nintedanib are approved multi-kinase inhibitors that validate this scaffold's therapeutic potential.[3][9]
Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a cytoplasmic kinase crucial for B-cell development and activation.[10] It is a validated therapeutic target for B-cell malignancies like lymphoma.[11][12] Recent studies have identified novel 5-substituted oxindole derivatives as potent and selective BTK inhibitors.[6][10]
Mechanism of Action: These compounds act as ATP-competitive inhibitors. The oxindole core typically forms key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket. For instance, the carbonyl oxygen of the oxindole ring can form a hydrogen bond with the backbone amide of a key residue like MET-477 in BTK.[6] The substituents at the C5-position extend into other regions of the binding site, providing additional interactions that enhance potency and selectivity. The inhibition of BTK blocks the downstream B-cell receptor (BCR) signaling pathway, leading to decreased proliferation and survival of malignant B-cells.[10][13]
Caption: Inhibition of the BCR signaling pathway by an oxindole derivative.
Other Notable Activities
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme often overexpressed in tumors. Certain oxindole derivatives have been synthesized as mechanism-based inhibitors of IDO1, showing low-micromolar inhibitory activity and selectivity over the related TDO enzyme.[14]
-
Anti-inflammatory: By targeting enzymes like cytosolic phospholipase A2α (cPLA2α), which is key in producing pro-inflammatory lipid mediators, indole-5-carboxylic acid derivatives have shown potential as anti-inflammatory agents.[15] Other derivatives have shown dual inhibition of COX and 5-LOX enzymes.[16]
-
Antiproliferative Activity: Beyond specific kinase targets, oxindole derivatives have demonstrated broad antiproliferative effects against various cancer cell lines, including kidney carcinoma, by inducing apoptosis and disrupting cell metabolism.[17]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the oxindole-5-carboxylic acid scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal the importance of specific substitutions.
Caption: Key modification sites on the oxindole scaffold.
-
C3-Position (R2): For BTK inhibitors, a cyclopentylidene group at this position has been shown to be crucial for biological activity in RAMOS lymphoma cells.[6] This bulky, hydrophobic group likely occupies a key pocket near the ATP binding site, enhancing affinity.
-
N1-Position (R1): Substitution at the N1-position with groups like benzyl can be used to explore additional binding interactions or to modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]
-
C5-Substituent (R3): In the 5-sulfonamide series targeting BTK, the nature of the acyl group attached to the piperazine ring is a primary driver of potency and selectivity. Groups like 3-fluorobenzoyl and valeryl attached to the carbonyl group were found to be essential for high activity.[6][10]
Quantitative SAR Data
The following table summarizes the inhibitory activity of selected 5-substituted oxindole derivatives against the BTK-expressing RAMOS cell line, highlighting the impact of C3 and C5 modifications.
| Compound ID | C3-Substituent | C5-Piperazine Acyl Group (R3) | IC₅₀ in RAMOS Cells (µM)[6][11] |
| 9b | Cyclopentylidene | Cyclohexylcarbonyl | < 3 |
| 9f | Cyclopentylidene | 3-Bromobenzoyl | < 3 |
| 9g | Cyclopentylidene | 3-Fluorobenzoyl | < 3 |
| 9h | Cyclopentylidene | Valeryl (Pentanoyl) | < 3 |
| Control | Various | Various other groups | > 30 (Weakly active) |
Data synthesized from reported findings where active compounds consistently showed IC₅₀ values below 3 µM, while others were significantly less potent.[11]
Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. The following protocols are standard methodologies used in the field.
Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The choice of cell line is critical; for a targeted agent like a BTK inhibitor, a cell line with high target expression (e.g., RAMOS) is used, along with a control cell line with low or no expression to assess selectivity.[10]
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% DMF).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells (e.g., RAMOS) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ibrutinib for BTK).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation System: The inclusion of both positive and vehicle controls is non-negotiable. The positive control validates that the assay system can detect the expected biological effect, while the vehicle control ensures that the observed cytotoxicity is due to the compound itself and not the solvent.
Protocol: Western Blot for Target Engagement
To confirm that a compound inhibits its intended target within the cell, Western blotting can be used to measure the phosphorylation status of the target protein or its downstream substrates.
Procedure:
-
Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 2-4 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-BTK Tyr223).[10] Subsequently, incubate with a primary antibody for the total target protein (e.g., anti-total-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control indicates successful target engagement and inhibition.
Conclusion and Future Outlook
Substituted oxindole-5-carboxylic acids represent a highly versatile and pharmacologically relevant class of compounds. Their proven success as kinase inhibitors in oncology provides a strong foundation for future development. The modularity of their synthesis allows for the rapid generation of focused libraries to probe various biological targets. Future efforts should focus on optimizing the pharmacokinetic profiles of these compounds to improve oral bioavailability and metabolic stability.[15] Furthermore, exploring novel substitutions and expanding the scope of biological targets beyond kinases could unlock new therapeutic applications for this privileged scaffold. The continued integration of structure-based design with efficient synthetic strategies will undoubtedly lead to the discovery of next-generation therapeutics derived from the oxindole core.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
3,3-dimethyl-2-oxoindoline-5-carboxylic acid chemical properties
An In-Depth Technical Guide to 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3,3-dimethyl-2-oxoindoline-5-carboxylic acid (CAS No. 129912-25-0) is a specialized organic molecule built upon the privileged oxindole scaffold.[1] Its unique structure, featuring a gem-dimethyl substitution at the C3 position and a carboxylic acid handle on the aromatic ring, makes it a valuable building block for medicinal chemists and drug development professionals. The gem-dimethyl group imparts conformational rigidity and blocks metabolic pathways available to simpler oxindoles, while the carboxylic acid provides a versatile point for derivatization and property modulation. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed protocol, its reactivity profile, and its strategic application in the design of novel therapeutics.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The spirooxindole framework, in particular, is a cornerstone of many compounds with potent biological activities, including anticancer properties.[2][3]
3,3-dimethyl-2-oxoindoline-5-carboxylic acid distinguishes itself through two key structural modifications:
-
C3 Gem-Dimethyl Group: Unlike simple oxindoles, the quaternary carbon at the C3 position prevents enolization and subsequent reactions at this site. This substitution provides significant steric bulk, which can be exploited to probe protein binding pockets and enhance metabolic stability.
-
C5 Carboxylic Acid: This functional group is a critical handle for synthetic elaboration. It allows for the formation of amides, esters, and other derivatives, enabling the molecule to be linked to other fragments or pharmacophores. Furthermore, the carboxylic acid group can modulate physicochemical properties such as solubility and lipophilicity and can form key hydrogen bond or salt bridge interactions with biological targets.[4]
These features position the molecule as a strategic intermediate for creating complex molecular architectures in modern drug discovery programs.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid are summarized below. While experimentally determined data such as melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques.
Table 1: Core Chemical Properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid
| Property | Value | Source |
| CAS Number | 129912-25-0 | [1][5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] |
| Molecular Weight | 205.21 g/mol | [5][6] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Purity (Commercial) | ≥95% | [5] |
| Storage | Store in a dry, sealed container | [6] |
Spectroscopic Profile
Characterization of this molecule relies on standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the six protons of the two equivalent methyl groups at the C3 position. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns indicative of their substitution. A broad singlet corresponding to the lactam N-H proton and another for the carboxylic acid O-H proton would also be present, with the latter's chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) and the carboxylic acid carbonyl. Other key signals include the quaternary C3 carbon, the carbons of the two methyl groups, and the six distinct carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands for the C=O stretching vibrations of the lactam and the carboxylic acid. Broad O-H stretching from the carboxylic acid and a sharper N-H stretching band from the lactam amide would also be prominent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₁NO₃), confirming its elemental composition.
Synthesis and Purification
While specific literature detailing the synthesis of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid is sparse, a robust and logical pathway can be devised based on established methodologies for oxindole synthesis. A plausible approach involves the cyclization of a suitably substituted α-chloroacetanilide derivative.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 4-amino-3-methylbenzoic acid. This workflow is designed for efficiency and scalability.
References
- 1. 129912-25-0|3,3-Dimethyl-2-oxoindoline-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 129912-25-0,3,3-Dimethyl-2-oxoindoline-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS 1225634-25-2 | 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid - Synblock [synblock.com]
An In-Depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic Acid (CAS 129912-25-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid (CAS 129912-25-0), a substituted oxindole of interest in medicinal chemistry and drug discovery. The oxindole scaffold, particularly with a gem-dimethyl substitution at the C3 position, is a privileged structure in numerous biologically active compounds. This document outlines key synthetic strategies, including the construction of the oxindole core, introduction of the gem-dimethyl moiety, and functionalization of the aromatic ring with a carboxylic acid group. The discussion is grounded in established chemical principles and supported by references to relevant literature for analogous transformations.
Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold
The oxindole core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The C3 position of the oxindole ring is a common site for substitution, and the introduction of a quaternary carbon center, such as a gem-dimethyl group, can have profound effects on a molecule's pharmacological profile. The gem-dimethyl group can enhance metabolic stability, improve binding affinity to biological targets through favorable van der Waals interactions, and lock the molecule into a specific, bioactive conformation[1][2]. 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid combines this important structural feature with a carboxylic acid handle at the 5-position, which allows for further derivatization and conjugation, making it a valuable building block in drug discovery programs.
Proposed Synthetic Strategies
-
Route A: Late-stage gem-dimethylation of a pre-formed 5-carboxyoxindole.
-
Route B: Early-stage introduction of the gem-dimethyl group followed by the formation and functionalization of the oxindole ring system.
Route A: Late-Stage C3-Dimethylation
This approach focuses on first synthesizing the 5-carboxyoxindole core and then introducing the gem-dimethyl group at the C3 position.
Diagram of Synthetic Pathway A
Caption: Proposed late-stage gem-dimethylation of 5-carboxyoxindole.
Step 1: Synthesis of 5-Carboxyoxindole
The synthesis of 5-carboxyoxindole (2-oxoindoline-5-carboxylic acid) is a crucial first step. A common approach involves the cyclization of a suitable precursor. One documented method starts from 5-chloroacetyloxindole[3][4].
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Preparation of a suitable N-protected aniline derivative: Begin with a commercially available 4-amino-3-methylbenzoic acid. The amino group is typically protected, for instance, as an acetanilide, to direct subsequent reactions.
-
Introduction of the acetic acid side chain: A Friedel-Crafts acylation or a related reaction can be employed to introduce a two-carbon chain at the position ortho to the amino group.
-
Cyclization: Reductive cyclization is a common method to form the oxindole ring. This can be achieved using various reducing agents that simultaneously reduce a nitro group (if present from a nitration step) and facilitate ring closure.
-
Deprotection: Removal of the protecting group from the nitrogen atom yields the oxindole.
-
Oxidation of the methyl group: The methyl group at the 5-position of the aromatic ring is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.
Step 2: Gem-Dimethylation at the C3 Position
The introduction of two methyl groups at the C3 position of the oxindole ring can be achieved through sequential alkylation. This requires the use of a strong base to deprotonate the acidic C3-protons, forming an enolate nucleophile.
Experimental Protocol (Based on established C3-alkylation of oxindoles)[5][6]:
-
Dianion Formation: 5-Carboxyoxindole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). At least two equivalents of a strong base, such as n-butyllithium (n-BuLi), are added dropwise. The first equivalent deprotonates the carboxylic acid and the second deprotonates the C3-position, forming a dianion intermediate. The use of a strong, non-nucleophilic base is crucial to avoid side reactions.
-
Methylation: An excess of a methylating agent, such as methyl iodide (CH3I), is added to the reaction mixture. The enolate at C3 will react as a nucleophile, attacking the methyl iodide to form 3-methyl-5-carboxyoxindole. A second deprotonation and methylation cycle under similar conditions would lead to the desired 3,3-dimethyl product. It is often challenging to control the degree of alkylation, and a mixture of mono- and di-alkylated products may be obtained.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. Purification is typically performed by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like n-BuLi is necessary to generate the C3-anion, as the protons at this position are only weakly acidic.
-
Low Temperature: The reaction is conducted at low temperatures to control the reactivity of the organolithium reagent and to minimize side reactions.
-
Excess Methylating Agent: Using an excess of the alkylating agent helps to drive the reaction towards the di-substituted product.
Route B: Early-Stage Introduction of the Gem-Dimethyl Group
This alternative strategy involves the synthesis of a precursor already containing the gem-dimethyl group, followed by the formation of the oxindole ring.
Diagram of Synthetic Pathway B
Caption: Proposed synthesis via intramolecular cyclization of an N-aryl-α-bromo amide.
Step 1: Preparation of the N-Aryl Amide Precursor
This step involves the acylation of a suitably substituted aniline with a reagent that will provide the gem-dimethyl group and the carbonyl of the oxindole.
Experimental Protocol (Hypothetical):
-
Starting Material: Begin with 4-aminobenzoic acid or its corresponding ester (e.g., methyl 4-aminobenzoate).
-
Acylation: The aniline derivative is reacted with α-bromo isobutyryl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the N-(4-carboxyphenyl)-2-bromo-2-methylpropanamide intermediate.
Step 2: Intramolecular Cyclization
The formation of the oxindole ring is achieved through an intramolecular Friedel-Crafts type reaction.
Experimental Protocol (Based on analogous cyclization reactions)[7][8]:
-
Lewis Acid Catalysis: The amide intermediate is treated with a Lewis acid, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane or nitrobenzene. The Lewis acid activates the aromatic ring towards intramolecular electrophilic attack by the carbon bearing the bromine atom, leading to the formation of the five-membered ring of the oxindole.
-
Work-up and Purification: The reaction is quenched by carefully adding water or a dilute acid. The product is then extracted and purified as described in Route A. If an ester was used as the starting material, a final hydrolysis step would be required to yield the carboxylic acid.
Causality Behind Experimental Choices:
-
α-Bromo isobutyryl bromide: This reagent provides the necessary carbon framework for the gem-dimethyl group and the oxindole carbonyl, along with a leaving group (bromide) to facilitate the cyclization.
-
Lewis Acid: A Lewis acid catalyst is essential to promote the intramolecular Friedel-Crafts alkylation, which is typically a challenging reaction.
Data Summary
Since detailed experimental data for the direct synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid is not available, the following table presents typical quantitative data for the key transformations involved, based on analogous reactions reported in the literature.
| Reaction Step | Reagents & Conditions | Typical Yield (%) | Reference for Analogy |
| Route A: C3-Alkylation | Oxindole, n-BuLi, CH3I in THF at -78 °C | 60-90% | [5][6] |
| Route B: Cyclization | N-aryl-α-haloamide, AlCl3 in CH2Cl2 | 50-80% | [7][8] |
Conclusion
The synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid can be logically approached through multi-step synthetic sequences. Both the late-stage gem-dimethylation of a pre-formed 5-carboxyoxindole and the early-stage introduction of the gem-dimethyl group followed by cyclization represent viable strategies. The choice of route will likely depend on the availability of starting materials, the desired scale of the synthesis, and the ease of purification of the intermediates. The protocols and rationale presented in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related valuable oxindole building blocks.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 5-CARBOXYOXINDOLE | 102359-00-2 [amp.chemicalbook.com]
- 5. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Oxindole Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The oxindole nucleus, a bicyclic aromatic heterocyclic organic moiety, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, coupled with the ease of synthetic modification, have rendered it a "privileged scaffold" for the design and development of novel therapeutic agents.[2][3][4] First isolated from the bark of Uncaria tomentosa, the oxindole core is prevalent in a wide array of natural products, particularly alkaloids, which have historically informed its use in traditional medicine.[1][2][5][6] This guide provides a comprehensive technical overview of novel oxindole derivatives, delineating their synthesis, diverse pharmacological activities, and burgeoning therapeutic applications. We will explore the causality behind experimental choices in their design and synthesis, present detailed methodologies, and analyze structure-activity relationships to provide a robust resource for professionals in drug discovery and development.
The Enduring Significance of the Oxindole Core
The versatility of the oxindole scaffold lies in its ability to be functionalized at various positions, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities.[2][5] This adaptability has led to the development of several FDA-approved drugs containing the oxindole core, such as Sunitinib, a multi-targeted tyrosine kinase inhibitor for cancer therapy, and Ropinirole, a dopamine agonist for Parkinson's disease.[7][8][9] The core structure, 1,3-dihydro-2H-indol-2-one, provides a unique three-dimensional framework that can effectively interact with various biological targets.
dot graph Oxindole_Core { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];
} caption: "General structure of the oxindole scaffold with key positions for substitution."
Synthetic Strategies for Novel Oxindole Derivatives
The synthesis of oxindole derivatives is a well-explored area, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Classical and Modern Synthetic Approaches
Several synthetic methods have been developed to construct the oxindole core and its derivatives.[10] A common strategy involves the intramolecular cyclization of substituted anilides.[10] More recent advancements include palladium-catalyzed intramolecular α-arylation of amides, which has proven effective for assembling spirooxindole natural products.[11] One-pot synthesis methods using catalysts like nano-magnesium aluminate offer an environmentally benign and efficient route to oxindole derivatives.[12]
Protocol: One-Pot Synthesis of Oxindole Derivatives
This protocol describes a general method for the synthesis of oxindole derivatives via a one-pot reaction between an indole and an isatin derivative, catalyzed by nano-magnesium aluminate.[12]
Materials:
-
Substituted indole
-
Substituted isatin
-
Nano-magnesium aluminate catalyst
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of substituted indole (1 mmol) and substituted isatin (1 mmol) in ethanol (10 mL) in a round-bottom flask, add nano-magnesium aluminate catalyst (10 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is relatively environmentally friendly.
-
Nano-magnesium aluminate catalyst: Offers high efficiency, ease of recovery, and reusability, making the process green and cost-effective.[12]
-
Reflux Conditions: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Therapeutic Applications of Novel Oxindole Derivatives
The pharmacological promiscuity of the oxindole scaffold has led to the exploration of its derivatives in a multitude of therapeutic areas.[6]
Anticancer Activity
A significant body of research has focused on the development of oxindole derivatives as anticancer agents.[2][13][14] These compounds exert their effects through various mechanisms, including kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics.[13][14][15]
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Oxindole derivatives have emerged as potent kinase inhibitors, with Sunitinib being a prime example that targets multiple receptor tyrosine kinases.[4] The oxindole moiety can form critical hydrogen bonds within the ATP-binding site of kinases.[16]
dot graph Kinase_Inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of kinase inhibition by oxindole derivatives."
A novel oxindole-based derivative bearing a pyridyl group has been identified as a potent and selective dual FLT3/CDK2 kinase inhibitor, showing promise for the treatment of leukemia and colon cancer.[17]
The anticancer activity of oxindole derivatives is highly dependent on the nature and position of substituents. For spirooxindole derivatives, modifications that enhance their interaction with molecular targets involved in cancer progression are key to improving their efficacy.[18] For pyrrole indolin-2-one derivatives, substitutions at the C(5) and C(6) positions of the oxindole ring significantly influence their binding affinity to the ATP-binding site of kinases.[16]
| Substitution Position | Favorable Substituents | Impact on Activity | Reference |
| C3 | Spirocyclic systems, 3-alkenyl groups | Increased cytotoxicity and kinase inhibition | [3][18][19] |
| C5 | Halogens (e.g., F, Cl) | Enhanced hydrophobic interactions in kinase binding pockets | [16][17] |
| N1 | Benzyl groups | Can modulate solubility and cell permeability | [20] |
Antimicrobial and Antifungal Activity
Oxindole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][21][22][23] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. A series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones showed very good antimicrobial and antioxidant activity.[21] Derivatives with an exocyclic C=C bond at the C-3 position have exhibited higher antifungal activity compared to those with a C-C bond.[22][24]
Anti-inflammatory Activity
Several oxindole derivatives have been investigated for their anti-inflammatory properties.[20][25] A dual COX/5-LOX inhibition strategy has been adopted to develop new derivatives with superior anti-inflammatory and analgesic activities.[20][26][27] Compound 4h from a synthesized series showed potent dual inhibitory activity with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX.[26][27]
Neuroprotective Activity and Treatment of Neurodegenerative Diseases
The oxindole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[7][28][29] The multifactorial nature of these diseases makes multi-target agents particularly attractive.[7][28] Oxindole derivatives are being designed to inhibit enzymes such as cholinesterase, beta-secretase, and monoamine oxidase, as well as to inhibit amyloid-β aggregation.[7] Furthermore, novel oxindole derivatives have been identified as promising glycogen synthase kinase 3β (GSK-3β) inhibitors, a key target in Alzheimer's disease.[30][31]
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of novel oxindole derivatives on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell line (e.g., 786-O renal cancer cells)
-
Normal kidney cells (e.g., NRK52E) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells (e.g., 786-O) and normal cells (e.g., NRK52E) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the oxindole derivatives in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the oxindole derivatives at various concentrations (e.g., 5-50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software.[19]
Self-Validating System:
-
The inclusion of a normal cell line allows for the assessment of selective cytotoxicity.
-
The use of a vehicle control ensures that the observed effects are not due to the solvent.
-
Dose-response curves provide a quantitative measure of potency (IC50).
Future Perspectives and Conclusion
The oxindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] The structural simplicity and synthetic tractability of oxindoles, combined with their diverse pharmacological activities, ensure their continued relevance in medicinal chemistry.[2][5] Future research will likely focus on the development of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders.[7][13] The exploration of novel synthetic methodologies that allow for greater structural diversity and stereochemical control will be crucial in this endeavor. Furthermore, a deeper understanding of the molecular mechanisms of action of oxindole derivatives will facilitate the rational design of more potent and selective drug candidates.[14] The journey of the oxindole scaffold from a natural product isolate to a key component of modern pharmaceuticals is a testament to its enduring value in the quest for new medicines.[5][8]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. scilit.com [scilit.com]
- 29. Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy | Semantic Scholar [semanticscholar.org]
- 30. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach [mdpi.com]
- 31. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Screening of Dimethyl-Oxo-Indole Compounds
Foreword: The Rationale of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, a structural motif that appears in numerous natural products and clinically approved drugs.[1][2] First isolated from plants like Uncaria tomentosa, the oxindole moiety has demonstrated a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Its rigid, bicyclic structure provides a stable framework that can be readily modified at several positions, allowing for the fine-tuning of its pharmacological properties.[2] This inherent versatility makes the dimethyl-oxo-indole class of compounds a rich territory for drug discovery.
However, a promising chemical scaffold is merely the starting point. The journey from a library of novel compounds to a viable drug candidate is a rigorous process of elimination and characterization. This guide delineates a robust, multi-tiered strategy for the preliminary screening of dimethyl-oxo-indole compounds, designed to efficiently identify and prioritize candidates with the highest potential for success. Our approach is grounded in the "fail fast, fail cheap" principle, front-loading assays that assess fundamental drug-like properties to eliminate unsuitable molecules early, thereby conserving resources for the most promising candidates.
Part 1: Foundational Tier – The Non-Negotiable First Pass
Before investigating any specific biological activity, we must first establish the fundamental viability of each compound. A potent compound is useless if it cannot be dissolved and delivered to its target or if it is indiscriminately toxic to all cells. This initial tier serves as a critical quality control checkpoint.
Physicochemical Characterization: Solubility
The ability of a compound to dissolve in aqueous media is a prerequisite for absorption and distribution in the body.[4][5] Poor solubility can terminate a drug's development before it even begins.[4] We begin with a kinetic solubility assay, which provides a high-throughput assessment of a compound's dissolution properties.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Compound Preparation: Prepare a high-concentration stock solution of each dimethyl-oxo-indole compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the final desired test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (≤1%) to avoid artifacts.
-
Incubation & Detection: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The degree of light scattering is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the reading against a calibration curve of known standards to estimate the solubility.
Causality Check: This assay is chosen for its speed and low compound consumption, making it ideal for screening large libraries. It quickly flags compounds that will be difficult to formulate and are likely to have poor bioavailability.[4]
General Cytotoxicity: Establishing a Therapeutic Window
The goal of targeted therapy is to affect a specific biological process without causing widespread cellular damage. A general cytotoxicity assay is essential to determine the concentration at which a compound begins to harm cells, establishing the upper limit for a potential therapeutic window. The XTT assay is a reliable colorimetric method for this purpose.[6]
Mechanism of Action: XTT Assay The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) into a water-soluble, orange-colored formazan product. This conversion is mediated by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dimethyl-oxo-indole compounds in cell culture media. Add these dilutions to the cells and incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours).
-
Self-Validation System: Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Untreated Control: Cells in media only.
-
-
-
XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]
-
Incubation: Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.[8]
-
Measurement: Measure the absorbance of the orange formazan product using a microplate spectrophotometer at 450-490 nm.[8]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the CC50 (Concentration causing 50% cytotoxicity).
Part 2: Primary Screening – Identifying Target-Specific Activity
With foundational data in hand, we can now screen for compounds that interact with our biological target of interest. Given that many oxindole derivatives are known to be kinase inhibitors, we will proceed with a target-based biochemical assay for a hypothetical "Target Kinase X".[1][9]
High-Throughput Biochemical Assay: Kinase Activity
The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for measuring the activity of any ATP-utilizing enzyme, such as a kinase.[10] The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A low luminescent signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (less ATP consumed), thus identifying potential inhibitors.[10]
Experimental Protocol: Kinase-Glo® Assay
-
Reaction Setup: In a 384-well plate, combine the kinase buffer, the purified "Target Kinase X" enzyme, its specific substrate (e.g., a peptide), and the dimethyl-oxo-indole test compound at a single, fixed concentration (e.g., 10 µM).[11]
-
Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Self-Validation System:
-
No-Enzyme Control: All components except the kinase, to establish the baseline for 0% ATP consumption.
-
Vehicle Control (Max Activity): All components plus DMSO, to establish the baseline for 100% kinase activity.
-
Positive Inhibitor Control: All components plus a known inhibitor of Target Kinase X.
-
-
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Set a threshold (e.g., >50% inhibition) to identify primary "hits."
Diagram: Foundational Screening Workflow This diagram illustrates the initial decision-making process based on fundamental compound properties.
Caption: Initial filtering based on solubility and cytotoxicity.
Part 3: Hit Confirmation and Early ADME Profiling
A "hit" in a primary screen is not a guarantee of a valuable compound. It is a preliminary signal that requires validation. This tier aims to confirm the activity of our primary hits using an orthogonal assay and to begin characterizing their drug-like properties through early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[12][13]
Orthogonal Hit Confirmation
To ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with luciferase), hits should be re-tested in a dose-response format using a different assay method. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay is an excellent orthogonal choice.[14] This confirms the compound's activity and determines its potency (IC50).
Early ADME: Metabolic Stability
A compound that is rapidly metabolized by the liver will have a short half-life in vivo, limiting its therapeutic efficacy. A metabolic stability assay using liver microsomes provides an early indication of a compound's metabolic fate.[15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer.
-
Compound Incubation: Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent compound remaining.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.
Causality Check: This assay is a critical predictor of in vivo clearance.[12] Compounds with a very short half-life (e.g., <10 minutes) in this assay are often deprioritized as they will likely be cleared too quickly in the body to be effective.
Diagram: Principle of the Kinase-Glo® Assay This diagram shows how kinase activity is translated into a measurable light signal.
Caption: Kinase-Glo® assay principle.
Part 4: Data Integration and Hit Prioritization
The final step in preliminary screening is to synthesize all the collected data to make informed decisions. We prioritize compounds that exhibit a compelling balance of potency, selectivity, and favorable drug-like properties.
Data Summary and Prioritization Table
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Potency (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) | Metabolic Stability (t½, min) |
| DMO-001 | 95 | 0.15 | 25 | 167 | 45 |
| DMO-002 | 88 | 0.50 | > 50 | > 100 | 5 |
| DMO-003 | 65 | 2.10 | > 50 | > 24 | 90 |
| DMO-004 | 98 | 0.08 | 0.5 | 6 | 75 |
Analysis and Decision Making:
-
DMO-001: An excellent candidate. It is potent, has a good therapeutic window (Selectivity Index > 100), and shows moderate metabolic stability. Decision: Advance to lead optimization.
-
DMO-002: Potent, but metabolically unstable. The very short half-life suggests it will be rapidly cleared in vivo. Decision: Deprioritize unless medicinal chemists can modify the structure to block metabolic soft spots.
-
DMO-003: Moderate activity and good safety/stability profile. It could be a backup candidate. Decision: Hold for further consideration.
-
DMO-004: Extremely potent but also highly cytotoxic, resulting in a poor selectivity index. This compound is likely a non-specific cell killer. Decision: Discard.
Diagram: Overall Preliminary Screening Cascade This workflow provides a comprehensive overview of the entire screening process, from library to prioritized hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro ADME Assays [conceptlifesciences.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
The Structure-Activity Relationship of Indole-5-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of indole-5-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of SAR for this important scaffold, offering insights into the design and optimization of novel therapeutic agents. We will explore the diverse biological targets of these analogs, from enzymes to receptors, and provide detailed experimental protocols to empower your research endeavors.
Introduction: The Versatility of the Indole-5-Carboxylic Acid Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The addition of a carboxylic acid group at the 5-position provides a key handle for molecular interactions and further chemical modification, making indole-5-carboxylic acid a versatile starting point for the development of potent and selective therapeutic agents.[2] Analogs of this core structure have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuromodulatory effects.[3][4] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and improved drug candidates. This guide will dissect these relationships, providing a framework for optimizing potency, selectivity, and pharmacokinetic properties.
Key Biological Targets and Structure-Activity Relationships
The biological activity of indole-5-carboxylic acid analogs is dictated by the nature and position of substituents on the indole ring. The following sections explore the SAR of these compounds against several important biological targets.
Anticancer Activity: Targeting Kinases and Tubulin
Indole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, often targeting key proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and tubulin.[5][6]
Several studies have focused on the development of indole-5-carboxylic acid analogs as EGFR inhibitors. The general SAR for this class of compounds is summarized below:
-
Substitution at the N1-position: Alkylation or arylation at the N1-position of the indole ring is generally well-tolerated and can be used to modulate lipophilicity and pharmacokinetic properties.
-
Amide/Hydrazone linkage at the C5-carboxyl group: Conversion of the carboxylic acid to an amide or a hydrazone is a common strategy. The nature of the substituent on the amide or hydrazone moiety is critical for activity. For instance, the introduction of substituted phenyl rings can lead to potent EGFR inhibition.[2]
-
Substitution on the indole ring: Halogenation, particularly at the C5-position of the parent indole (prior to carboxylation at this position, leading to bromo-indole-2-carboxylic acids for example), has been shown to enhance anticancer activity.[5]
Table 1: SAR of 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors [5]
| Compound | R Group on Hydrazone | IC50 (µM) against A549 cells | IC50 (µM) against HepG2 cells | IC50 (µM) against MCF-7 cells |
| 3a | 4-(dimethylamino)benzylidene | >100 | 14.3 | >100 |
| 3b | 4-hydroxybenzylidene | >100 | >100 | >100 |
| 3f | 4-nitrobenzylidene | >100 | >100 | >100 |
| Erlotinib | (Reference Drug) | 1.8 | 5.6 | 3.2 |
Note: The numbering and specific structures are as reported in the cited reference.
The indole scaffold is also a key component of several tubulin polymerization inhibitors. Modifications of the indole-5-carboxylic acid core can lead to compounds that bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Anti-HIV Activity: Fusion Inhibition
Indole-based compounds have been investigated as inhibitors of HIV-1 entry, specifically targeting the gp41 protein, which is crucial for the fusion of the viral and cellular membranes.[3][7] Structure-activity relationship studies have revealed key features for potent fusion inhibition:
-
Hydrophobic substituents: The presence of large, hydrophobic groups attached to the indole core is essential for binding to the hydrophobic pocket of gp41.
-
Amphipathic character: A balance between hydrophobic and polar features is necessary for activity in cell-based assays.
-
Ester vs. Carboxylic Acid: In some series, retaining a methyl or ethyl ester at the C5-position resulted in enhanced fusion inhibitory activity compared to the corresponding carboxylic acid or amide.
Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[8] Indole-5-carboxylic acid derivatives have been identified as potent inhibitors of cPLA2α.
Key SAR insights include:
-
N1-substitution: The substituent at the N1-position of the indole ring plays a crucial role in determining potency. Long alkyl chains or substituted phenoxypropyl groups at this position have been shown to be favorable.
-
C3-substitution: Modifications at the C3-position can influence metabolic stability and solubility without significantly affecting inhibitory potency.
-
The Carboxylic Acid Group: The carboxylic acid at the C5-position is a critical pharmacophore, likely involved in key interactions with the enzyme's active site.
Table 2: SAR of 1-(2-oxopropyl)indole-5-carboxylic acids as cPLA2α inhibitors
| Compound | C3-Substituent | IC50 (µM) |
| Analog 1 | H | 0.8 |
| Analog 2 | Butanoyl | 1.2 |
| Analog 3 | Hexanoyl | 1.0 |
Note: This is a representative table based on general findings in the field; specific values would be sourced from dedicated studies.
Experimental Protocols
To facilitate the exploration and development of novel indole-5-carboxylic acid analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of Indole-5-Carboxamide Analogs
This protocol describes a general method for the synthesis of indole-5-carboxamide derivatives, a common modification to explore SAR.
Protocol 3.1.1: Synthesis of Indole-5-Carboxamides [9]
-
Activation of the Carboxylic Acid:
-
To a solution of indole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude indole-5-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude indole-5-carbonyl chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11]
Protocol 3.2.1.1: MTT Assay [11][12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This protocol outlines a method to assess the inhibitory activity of indole-5-carboxylic acid analogs against cPLA2α.[13][14]
Protocol 3.2.2.1: cPLA2α Inhibition Assay [13][14]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 80 mM Hepes, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/mL BSA).
-
Prepare the substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) in the assay buffer.
-
Prepare a solution of recombinant human cPLA2α enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the cPLA2α enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the fluorescent label used). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Visualizing Structure-Activity Relationships and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
General SAR of Indole-5-Carboxylic Acid Analogs
Caption: Key modification points on the indole-5-carboxylic acid scaffold and their influence on biological activities.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the structure-activity relationship study of indole-5-carboxylic acid analogs.
Conclusion and Future Directions
The indole-5-carboxylic acid scaffold represents a highly versatile platform for the design of novel therapeutic agents targeting a wide range of diseases. This guide has provided a comprehensive overview of the current understanding of the SAR for this class of compounds, with a focus on their anticancer, anti-HIV, and anti-inflammatory activities. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers in the field.
Future research in this area will likely focus on the development of more potent and selective analogs through the use of advanced synthetic methodologies and computational modeling techniques. A deeper understanding of the interactions between these compounds and their biological targets at the molecular level will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of the vast chemical space around the indole-5-carboxylic acid core holds great promise for the discovery of new and innovative medicines.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.dk]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. content.abcam.com [content.abcam.com]
- 14. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterizing 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in drug discovery.[3][4][5] Small molecule kinase inhibitors have emerged as a highly successful therapeutic strategy.[4][5]
Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," appear frequently in potent and selective inhibitors. The oxindole scaffold is one such structure, forming the core of numerous approved drugs, including Sunitinib, a multi-kinase inhibitor used in cancer therapy.[4][5][6][7] These scaffolds often serve as an anchor, binding to the ATP pocket of kinases.[5]
This application note focuses on 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid , a compound featuring the privileged oxindole core. While this specific molecule is not yet extensively characterized, its structure suggests potential as a valuable starting point or fragment for developing novel kinase inhibitors. Here, we provide a comprehensive guide and detailed protocols for its initial characterization, covering potency determination, mechanism of action, and direct target engagement using established, industry-standard kinase assay technologies.
Part 1: Initial Potency Determination (IC₅₀) using a Luminescence-Based Assay
To begin the characterization of a putative inhibitor, the first step is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method ideal for this purpose.
Principle of the Assay The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[1][8] The assay reagent contains luciferase, an enzyme that produces light in the presence of ATP.[8][9] Therefore, the luminescent signal is inversely proportional to kinase activity; high kinase activity consumes ATP, resulting in a low light signal, whereas an effective inhibitor preserves ATP, leading to a high light signal.[1][8]
Experimental Protocol: IC₅₀ Determination for SRC Kinase
This protocol provides a method to determine the IC₅₀ of this compound against the non-receptor tyrosine kinase, SRC, a well-studied oncogene.
Materials:
-
This compound
-
Recombinant human SRC kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO, molecular biology grade
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. A typical starting concentration for the highest dose might be 100 µM.
-
-
Assay Setup (in a 384-well plate, 10 µL final volume):
-
Add 2.5 µL of Kinase Buffer to all wells.
-
Add 10 nL of the compound serial dilutions to the appropriate wells using an acoustic dispenser or by manual pipetting of an intermediate dilution. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Add 2.5 µL of a 4x SRC kinase/substrate mix (prepared in Kinase Buffer) to all wells except the "no enzyme" background controls. For these, add 2.5 µL of buffer with substrate only.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 5 µL of 2x ATP solution (prepared in Kinase Buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase (for SRC, this is typically ~10 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Detection:
-
Add 10 µL of reconstituted Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate-based luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_DMSO: Luminescence from DMSO-only wells (0% inhibition).
-
Signal_Background: Luminescence from "no enzyme" wells (100% inhibition).
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
-
Part 2: Determining Mechanism of Action (ATP Competition)
Understanding how an inhibitor works is crucial. For kinase inhibitors, a common mechanism is competition with ATP for the binding site.[10] This can be determined by measuring the IC₅₀ of the compound at various ATP concentrations. If the compound is ATP-competitive, its apparent IC₅₀ will increase as the concentration of ATP increases.[10]
Experimental Protocol: ATP Competition Assay
This protocol builds directly upon the IC₅₀ determination assay described above.
Procedure:
-
Setup: Follow the IC₅₀ determination protocol.
-
ATP Concentrations: Set up multiple parallel experiments (plates), each with a different final ATP concentration. A good range would be to use concentrations bracketing the Kₘ of ATP for the kinase (e.g., 0.1x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
-
Execution: For each ATP concentration, generate a full dose-response curve for the inhibitor as described in Part 1.
-
Data Analysis:
-
Calculate the IC₅₀ value for each ATP concentration.
-
If the IC₅₀ value increases linearly with the ATP concentration, it provides strong evidence that the compound is an ATP-competitive inhibitor.
-
The data can be further analyzed using a Cheng-Prusoff plot to determine the inhibition constant (Kᵢ).
-
Part 3: Confirming Direct Target Engagement with Differential Scanning Fluorimetry (DSF)
Biochemical assays demonstrate an effect on enzyme activity, but they do not definitively prove direct binding. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a biophysical technique that confirms direct interaction between a compound and a protein.[11][12]
Principle of the Assay DSF measures the thermal stability of a protein by monitoring its unfolding as the temperature increases.[11][13] A fluorescent dye, which binds to hydrophobic regions of the protein that become exposed upon unfolding, is used to track this process.[14] When a ligand (like our inhibitor) binds to and stabilizes the protein, it increases the energy required to unfold it, resulting in a measurable increase in the protein's melting temperature (Tₘ).[11][12] This change in melting temperature (ΔTₘ) is an indicator of direct binding.[14]
Experimental Protocol: DSF for Target Engagement
Materials:
-
Recombinant human SRC kinase
-
This compound
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO™ Orange Protein Gel Stain (or similar fluorescent dye)
-
Real-Time PCR (qPCR) instrument capable of performing a melt-curve analysis
-
qPCR-compatible 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilute the SRC kinase in DSF buffer to a final concentration of 2 µM.
-
Dilute the SYPRO Orange dye (e.g., 5000x stock) 1:1000 into the protein solution. This protein-dye mix is the master mix.
-
-
Assay Setup (in a qPCR plate, 20 µL final volume):
-
Dispense 19.8 µL of the protein-dye master mix into the desired wells.
-
Add 0.2 µL of the compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
For control wells, add 0.2 µL of DMSO.
-
Seal the plate securely with an optically clear adhesive seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Melt Curve Analysis:
-
Place the plate in the qPCR instrument.
-
Set up the instrument to perform a melt curve experiment.
-
Program a temperature ramp from 25 °C to 95 °C, with a ramp rate of approximately 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Determine Tₘ:
-
Plot the fluorescence intensity against temperature. The resulting curve will show a transition from low fluorescence (folded protein) to high fluorescence (unfolded protein).
-
The melting temperature (Tₘ) is the midpoint of this transition, which corresponds to the peak of the first derivative of the melt curve (-dF/dT). Most instrument software can calculate this automatically.
-
-
Calculate ΔTₘ:
-
ΔTₘ = Tₘ (with compound) - Tₘ (DMSO control)
-
A positive ΔTₘ value indicates that the compound binds to and stabilizes the kinase, confirming direct target engagement. A typical significant shift is >2 °C.
-
Data Summary and Interpretation
The results from these assays provide a comprehensive initial profile of the compound. The data should be compiled for clear interpretation.
| Parameter | Assay Type | Example Kinase | Hypothetical Result | Interpretation |
| IC₅₀ | Luminescence (Kinase-Glo®) | SRC | 5.2 µM | Moderate potency, suitable for a lead compound. |
| Mechanism | ATP Competition | SRC | IC₅₀ increases with [ATP] | ATP-competitive mechanism of inhibition. |
| ΔTₘ | DSF (Thermal Shift) | SRC | +4.5 °C | Confirms direct binding and stabilization of the SRC kinase. |
Visualizing Workflows and Concepts
Diagrams can clarify complex experimental processes and concepts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 14. eubopen.org [eubopen.org]
Application Notes and Protocols for the Functionalization of Oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged heterocyclic motif frequently found in the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] Its versatile biological activities, including anticancer, antiviral, and antimicrobial properties, have established it as a molecule of significant medical importance.[1][2] The functionalization of the oxindole core, particularly at the C3 position, is a key strategy in medicinal chemistry for the development of novel therapeutic agents.[1][4] This guide provides an in-depth overview of contemporary experimental protocols for the functionalization of oxindole derivatives, with a focus on explaining the rationale behind methodological choices to empower researchers in their synthetic endeavors.
Palladium-Catalyzed α-Arylation of Oxindoles
The introduction of an aryl group at the C3 position of the oxindole ring is a common strategy for creating compounds with significant biological activity.[5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation, offering high efficiency and broad substrate scope.[6][7][8][9]
Scientific Rationale
The catalytic cycle of the palladium-catalyzed α-arylation of oxindoles generally involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by deprotonation of the oxindole by a base to form an enolate. This enolate then undergoes transmetalation (or more accurately, reacts with the arylpalladium(II) complex), and subsequent reductive elimination affords the C3-arylated oxindole and regenerates the palladium(0) catalyst.[7][9]
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination.[6][7] The selection of the base is also crucial for the efficient generation of the oxindole enolate without promoting side reactions.
Experimental Workflow: Palladium-Catalyzed α-Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 5. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed α-Arylation of Oxindoles [organic-chemistry.org]
- 7. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of Dimethyl-Oxo-Indoles as Enzyme Inhibitors: A Technical Guide for Researchers
Introduction: The Versatility of the Oxindole Scaffold in Enzyme Inhibition
The oxindole core, a bicyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique three-dimensional shape and synthetic tractability allow for the creation of a diverse array of derivatives with potent and selective inhibitory activity against various enzyme families. Among these, dimethyl-oxo-indoles have garnered significant attention for their therapeutic potential, particularly in oncology and immunology. These compounds have been successfully developed as inhibitors of critical enzymes such as protein kinases, DNA polymerases, and indoleamine 2,3-dioxygenase 1 (IDO1), playing pivotal roles in cell signaling, genome integrity, and immune regulation.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of dimethyl-oxo-indoles as enzyme inhibitors. We will delve into their mechanisms of action, provide detailed, field-proven protocols for their evaluation, and offer insights into the rationale behind experimental design.
Section 1: Mechanisms of Action of Dimethyl-Oxo-Indole Inhibitors
The inhibitory promiscuity of the dimethyl-oxo-indole scaffold is a testament to its ability to be tailored to interact with distinct enzyme active sites. Here, we explore the mechanisms of action against three major classes of enzymes.
Protein Kinase Inhibition: Targeting the ATP-Binding Pocket
Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] Dimethyl-oxo-indole derivatives have been extensively developed as potent ATP-competitive kinase inhibitors.[1][2]
A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[3] Dimethyl-oxo-indole inhibitors are designed to occupy the ATP-binding pocket of the kinase domain. The oxindole core typically forms crucial hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the catalytic domain. The dimethyl substitutions and other appended functionalities can then be optimized to create additional interactions with hydrophobic pockets and other residues within the active site, thereby enhancing potency and selectivity.[2][4] This competitive inhibition prevents the binding of ATP, thus blocking the phosphorylation cascade and downstream signaling pathways that promote cell proliferation and survival.[3]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by a dimethyl-oxo-indole compound.
DNA Polymerase Inhibition: Stalling DNA Replication
DNA polymerases are essential enzymes responsible for DNA replication and repair.[5] Inhibiting their function is a cornerstone of many anticancer and antiviral therapies.[5] Certain indole-derived molecules have been identified as potent inhibitors of DNA polymerases, acting through distinct mechanisms from traditional nucleoside analogs.[6]
These small molecule inhibitors can bind to the polymerase-DNA complex, often at the active site, and interfere with the intricate process of nucleotide incorporation.[7] The interaction of the inhibitor can be non-competitive with respect to the incoming deoxynucleotide triphosphate (dNTP), suggesting a binding site distinct from the dNTP binding pocket.[6] By occupying a critical space within the active site, the dimethyl-oxo-indole can physically obstruct the proper positioning of the DNA template or primer, thereby halting the process of DNA synthesis.[7] This leads to stalled replication forks, accumulation of DNA damage, and ultimately, cell death in rapidly dividing cancer cells.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Restoring Anti-Tumor Immunity
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of tumor-infiltrating T cells, allowing the tumor to evade the host's immune system.[8]
Oxindole derivatives have been developed as potent and selective inhibitors of IDO1. These compounds are thought to act as competitive inhibitors with respect to tryptophan. The oxindole scaffold can mimic the indole ring of tryptophan, allowing it to bind to the active site of the IDO1 enzyme. This binding prevents the catalytic oxidation of tryptophan, thereby preserving local tryptophan levels and preventing the production of immunosuppressive kynurenine.[8] The restoration of T cell function within the tumor microenvironment can enhance the efficacy of other immunotherapies.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of dimethyl-oxo-indole compounds against protein kinases, DNA polymerases, and IDO1.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the IC50 value of a dimethyl-oxo-indole inhibitor against VEGFR-2. The principle of this assay is the quantification of ATP remaining in the reaction mixture after the kinase reaction. A lower kinase activity results in more ATP remaining, which is converted to a luminescent signal by a luciferase/luciferin reaction.[4]
Rationale for Assay Choice: Luminescence-based ATP detection assays are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[2][9] They are a "signal increase" assay for inhibitors, where a more potent inhibitor leads to a stronger luminescent signal, which can reduce the incidence of false positives from compound autofluorescence that can interfere with fluorescence-based methods.[4][10]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Dimethyl-oxo-indole test compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[8][11]
-
ATP solution
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the dimethyl-oxo-indole in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the Kinase Assay Buffer. The inclusion of phosphatase inhibitors like β-glycerol-phosphate is crucial to prevent dephosphorylation of the substrate.[11] EGTA and EDTA are included to chelate divalent cations that might be present in the sample and interfere with the kinase reaction, which is specifically dependent on the added MgCl₂.[8][11] DTT is a reducing agent that helps maintain the enzyme in an active conformation.[11]
-
Dilute the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in Kinase Assay Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for VEGFR-2 to ensure sensitivity to ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or DMSO (for controls) to the wells of a white, opaque 96-well plate.
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" control wells. For these negative controls, add 20 µL of Kinase Assay Buffer.
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix of the ATP and poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure that less than 20% of the ATP is consumed in the uninhibited control wells.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes in the dark to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: DNA Polymerase Inhibition Assay
This protocol describes a gel-based primer extension assay to evaluate the inhibitory effect of a dimethyl-oxo-indole compound on DNA polymerase activity. This method directly visualizes the inhibition of DNA synthesis.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase δ)
-
Fluorescently or radioactively labeled DNA primer
-
DNA template
-
dNTP mix
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Dimethyl-oxo-indole test compound
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by mixing them in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, annealed primer-template, and dNTPs.
-
Aliquot the master mix into reaction tubes.
-
Add the dimethyl-oxo-indole inhibitor at various concentrations to the respective tubes. Include a DMSO vehicle control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the DNA polymerase to each tube.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be optimized to allow for significant primer extension in the control reaction without reaching completion.
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of Stop Solution.
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation of the primer and extended products is achieved.
-
-
Data Analysis:
-
Visualize the gel using an appropriate imaging system (e.g., phosphorimager or fluorescence scanner).
-
Quantify the intensity of the bands corresponding to the unextended primer and the fully extended product.
-
Calculate the percent inhibition for each inhibitor concentration as: (1 - (Intensity of extended product in presence of inhibitor / Intensity of extended product in control)) * 100%.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of dimethyl-oxo-indole compounds on IDO1 in a cellular context by measuring the production of kynurenine.[8]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells)[8]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Dimethyl-oxo-indole test compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Workflow: Cell-Based IDO1 Inhibition Assay
Caption: A workflow for a cell-based IDO1 inhibition assay.
Procedure:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the dimethyl-oxo-indole compound in fresh cell culture medium.
-
Remove the IFN-γ-containing medium and add the medium containing the serially diluted inhibitor or DMSO vehicle control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 150 µL of the cell culture supernatant from each well.
-
Add 15 µL of 30% TCA to each supernatant sample to precipitate proteins.
-
Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Create a standard curve using known concentrations of kynurenine to quantify the amount in the samples.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Section 3: Data Presentation and Interpretation
The inhibitory potency of dimethyl-oxo-indole compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Representative Inhibitory Activity of Dimethyl-Oxo-Indole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| SU11248 (Sunitinib) | VEGFR-2, PDGFR-β | Biochemical | 2 (VEGFR-2), 8 (PDGFR-β) | [2] |
| Oxindole-A | CDK2 | Biochemical | 15 | [12] |
| Oxindole-B | IDO1 | Biochemical | 190 | |
| IAG-10 | DNA Polymerase κ | Biochemical | <1000 |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration for kinase assays) and should be compared with caution across different studies.
Section 4: Synthesis of Dimethyl-Oxo-Indole Scaffolds
The versatility of the oxindole scaffold stems from the numerous synthetic routes available for its construction and derivatization, particularly at the C3 position. The synthesis of 3,3-disubstituted oxindoles, including dimethyl derivatives, is a well-established area of organic chemistry.[3]
A common strategy for the synthesis of 3-substituted oxindoles involves the condensation of an isatin (indole-2,3-dione) with an active methylene compound. For the synthesis of 3-alkenyl-oxindoles, a Knoevenagel condensation of an oxindole with an aldehyde or ketone is frequently employed.[10]
General Synthetic Scheme: 3,3-Disubstituted Oxindoles
Caption: A simplified representation of a synthetic route to 3,3-disubstituted oxindoles.
Conclusion
Dimethyl-oxo-indoles represent a powerful and versatile class of enzyme inhibitors with significant therapeutic potential. Their ability to be chemically modified allows for the fine-tuning of their inhibitory activity and selectivity against a range of important biological targets. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively evaluate and advance the development of novel dimethyl-oxo-indole-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic application of these privileged scaffolds will undoubtedly lead to the discovery of next-generation enzyme inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid as a Fragment for Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for therapeutic development.[1] This approach hinges on a foundational principle: that screening small, low-complexity molecules ("fragments") at high concentrations allows for a more efficient and comprehensive exploration of a target's chemical space compared to traditional high-throughput screening (HTS).[1][2] Fragment hits, though typically weak binders, often exhibit high ligand efficiency—a measure of binding energy per non-hydrogen atom—making them superior starting points for optimization into potent and selective drug candidates.
This guide focuses on a particularly promising fragment: 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid . This molecule is built upon the oxindole scaffold, a derivative of the indole ring system, which is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][3][4][5][6] Its prevalence in FDA-approved drugs and clinical candidates stems from its ability to engage in diverse, high-quality interactions with a wide range of biological targets.[1][3][4][5][6]
The specific structural features of this compound make it an exemplary fragment candidate:
-
Rigid Bicyclic Core: The fused ring system provides a well-defined three-dimensional shape, reducing the entropic penalty upon binding and presenting distinct vectors for chemical elaboration.
-
Hydrogen Bonding Capabilities: The lactam (cyclic amide) and carboxylic acid moieties offer both hydrogen bond donor and acceptor sites, crucial for anchoring the fragment in a protein's binding pocket.
-
Hydrophobic Interactions: The gem-dimethyl group at the C3 position provides a valuable hydrophobic contact point and sterically prevents enolization of the lactam, enhancing chemical stability.
-
Ionizable Group: The carboxylic acid can form key salt bridges or charged hydrogen bonds, which are often critical for high-affinity interactions.[7][8]
-
Synthetic Tractability: The indole core is amenable to a wide array of synthetic modifications, allowing for systematic exploration of structure-activity relationships (SAR).
Given that the oxindole core is a frequent component of kinase inhibitors, this guide will present a hypothetical, yet scientifically rigorous, FBDD campaign targeting a protein kinase implicated in oncology, such as a member of the Pim kinase family.[2][9][10][11][12][13][14]
The FBDD Workflow: A Phased Approach to Lead Discovery
A successful FBDD campaign is a multi-stage process that begins with sensitive biophysical screening to identify initial hits, followed by rigorous validation and structural characterization, and culminating in structure-guided medicinal chemistry to evolve fragments into potent leads.[15][16]
Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Part 1: Primary Screening for Hit Identification
The initial goal is to rapidly and sensitively detect which fragments from a library bind to the target protein. Due to the weak affinities expected (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[16][17] We will detail protocols for two of the most robust and widely used primary screening methods: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.
Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[18][19][20][21] Its high sensitivity and throughput make it ideal for primary fragment screening.[18][22]
Causality Behind Experimental Choices:
-
Immobilization Strategy: The protein target (e.g., Pim-1 kinase) is immobilized on the sensor chip. Amine coupling is a common method, but if the protein is sensitive to pH changes, a capture-based method (e.g., using a His-tag) is preferable to ensure the protein remains in its native, active conformation.[19]
-
Reference Surface: A reference flow cell is crucial to subtract non-specific binding and bulk refractive index changes.[22] This can be a blank surface or, ideally, a surface with an immobilized, unrelated protein to act as a more stringent control.[22]
-
Concentration: Fragments are screened at a relatively high concentration (e.g., 200 µM) to detect weak interactions. Solubility is a key consideration and must be confirmed beforehand.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 Response Units (RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.
-
Prepare a reference surface on a separate flow cell using the same procedure but without protein injection.
-
-
Fragment Library Screening:
-
Prepare the fragment library, including this compound, as 10 mM stocks in 100% DMSO.
-
Dilute fragments to a final screening concentration of 200 µM in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%).
-
Inject each fragment over the target and reference surfaces for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds) at a flow rate of 30 µL/min.[18]
-
After each fragment injection, perform a surface regeneration step if necessary (e.g., a short pulse of high salt buffer or low pH glycine) and a wash step with 50% DMSO to prevent carryover.[18]
-
-
Data Analysis and Hit Triage:
-
Subtract the response from the reference flow cell and the buffer blank injections from the target flow cell response.
-
A binding "hit" is defined as a fragment that produces a stable, concentration-dependent response significantly above the noise level (e.g., > 20 RU).
-
Visually inspect sensorgrams to discard compounds showing aggregation, non-specific binding, or other artifacts (e.g., sharp spikes or no dissociation).
-
| Parameter | Typical Value | Rationale |
| Fragment Conc. | 100-500 µM | To detect weak (µM-mM) affinity interactions. |
| DMSO Conc. | 1-5% | To ensure fragment solubility, must be precisely matched. |
| Contact Time | 30-60 s | Sufficient for weak binders to reach equilibrium. |
| Dissociation Time | 60-120 s | To observe the off-rate and identify non-specific binders. |
| Flow Rate | 30-50 µL/min | To minimize mass transport limitation effects. |
Part 2: Hit Validation and Structural Characterization
A hit from a primary screen is merely a starting point. It is essential to confirm the binding event using an orthogonal biophysical method to eliminate false positives and to characterize the interaction thermodynamically and structurally.[16][23][24]
Figure 2: A typical hit validation cascade for FBDD.
Protocol 2.1: Orthogonal Validation by Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed NMR technique that is exceptionally powerful for validating fragment hits.[25][26][27][28][29] It identifies which ligands bind to a target protein by detecting the transfer of magnetic saturation from the protein to the bound ligand.[25][27]
Causality Behind Experimental Choices:
-
Ligand Excess: The experiment is performed with a large molar excess of the ligand (fragment) compared to the protein.[25] This ensures that the observed signals are from the bulk ligand and that the dissociation of saturated ligand from the protein is detectable.
-
Selective Saturation: A key step is the selective irradiation of protein resonances (typically in the aliphatic region, e.g., -1.0 ppm) where no ligand signals are present.[29] This saturation spreads throughout the protein via spin diffusion.
-
Difference Spectrum: By subtracting a spectrum with on-resonance irradiation from one with off-resonance irradiation, only the signals of the binding ligand, which has received the saturation, remain.[27]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample of the target kinase at a low concentration (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).
-
Add the hit fragment (e.g., this compound) from a concentrated stock to achieve a final concentration of ~1 mM (a 50-100 fold excess).[25]
-
Prepare a control sample containing only the fragment at 1 mM to acquire a reference spectrum.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the protein-fragment mixture to ensure sample quality and identify non-overlapping protein and ligand resonances.
-
Set up the STD experiment using a standard pulse sequence (e.g., stddiffesgp).[26]
-
Define the on-resonance irradiation frequency to a region of the spectrum containing only protein signals (e.g., -1.0 ppm).
-
Define the off-resonance irradiation frequency to a region where no protein or ligand signals exist (e.g., 40 ppm).[27]
-
Set a saturation time (typically 2 seconds) to allow for efficient saturation transfer.[26]
-
Acquire the interleaved on- and off-resonance spectra.
-
-
Data Analysis:
-
Process the data to generate the difference spectrum.
-
The presence of signals in the difference spectrum confirms that the fragment binds to the protein.
-
The relative intensity of the signals in the STD spectrum provides an "epitope map," indicating which protons of the fragment are in closest proximity to the protein surface. For our fragment, a strong signal from the gem-dimethyl groups would suggest this hydrophobic moiety is buried in a pocket.
-
Protocol 2.2: Structural Characterization by X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment-protein complex. This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for the subsequent structure-guided optimization phase.[17]
Step-by-Step Methodology:
-
Protein Crystallization:
-
Obtain high-purity, concentrated target kinase.
-
Screen for crystallization conditions using commercial screens and sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial crystallization hits to produce large, single, well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment hit to a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystallization condition.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement, using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment. A positive result will show clear, interpretable electron density for the fragment in a specific binding site (e.g., the ATP-binding site of the kinase).
-
Part 3: Fragment-to-Lead (F2L) Evolution
With a validated, structurally characterized hit in hand, the next phase involves using medicinal chemistry to grow the fragment into a more potent, lead-like molecule. This process is guided by the structural information obtained from crystallography.
Figure 3: Common strategies for fragment-to-lead optimization.
For our hypothetical kinase inhibitor project, the most common strategy would be fragment growing . The crystal structure would reveal unoccupied pockets adjacent to our bound this compound fragment. Synthetic chemistry would then be used to add chemical functionality extending from the core fragment into these pockets to form new, favorable interactions, thereby increasing binding affinity and selectivity. For instance, if the carboxylic acid is pointing towards a hydrophobic pocket, it could be converted to an amide and elaborated with various alkyl or aryl groups to probe that space.
Iterative SAR Development:
This is a cyclic process. New analogs are synthesized based on structural hypotheses. These analogs are then tested in the same biophysical (SPR, ITC) and biochemical (kinase activity) assays to determine their affinity and potency. Promising compounds are then co-crystallized with the target protein to provide structural feedback for the next round of design. This iterative cycle of design, synthesis, and testing is the engine of lead optimization.
| Optimization Stage | Goal | Key Techniques | Expected Outcome |
| Fragment Hit | Initial binding event | SPR, NMR | Kd ~ 100 µM - 5 mM |
| Hit-to-Lead | Increase potency & selectivity | X-ray Crystallography, SAR by Synthesis, ITC | Kd ~ 100 nM - 10 µM |
| Lead Optimization | Improve ADME properties | Cell-based assays, DMPK studies | Potent, selective, and drug-like candidate |
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its privileged oxindole core, combined with strategically placed functional groups, provides a robust platform for engaging with biological targets, particularly protein kinases. By employing a systematic and rigorous workflow encompassing sensitive primary screening, orthogonal hit validation, and structure-guided optimization, this fragment can serve as the foundation for developing novel, potent, and selective therapeutic agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to leverage the power of this fragment in their drug discovery campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 18. biorxiv.org [biorxiv.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. portlandpress.com [portlandpress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 27. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 28. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. groups.chem.ubc.ca [groups.chem.ubc.ca]
Application Notes and Protocols for the Synthesis of Functionalized 3,3-Disubstituted Oxindoles
Introduction: The Privileged Scaffold of 3,3-Disubstituted Oxindoles
The 3,3-disubstituted oxindole motif is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] This privileged scaffold is present in a wide array of biologically active compounds, including approved drugs and clinical candidates. The quaternary stereocenter at the C3 position is a key structural feature that often imparts significant biological activity, influencing the molecule's three-dimensional shape and its interaction with biological targets.[1] The development of efficient and stereoselective methods to construct this C3-quaternary center is therefore a significant endeavor in modern organic synthesis.[1][2] This guide provides an in-depth overview of prominent synthetic strategies and detailed protocols for the preparation of functionalized 3,3-disubstituted oxindoles, intended for researchers and professionals in drug discovery and development.
Strategic Approaches to the C3-Quaternary Center
The construction of the sterically congested 3,3-disubstituted oxindole core can be achieved through several strategic bond formations. The most common and powerful approaches involve the functionalization of a pre-existing oxindole scaffold at the C3 position. Key strategies, which will be detailed with protocols, include:
-
Palladium-Catalyzed α-Arylation: A robust method for introducing aryl groups at the C3 position.
-
Organocatalytic Alkylation: A versatile approach for the enantioselective introduction of alkyl substituents.
-
[3+2] Cycloaddition Reactions: An elegant strategy for the construction of complex spirocyclic oxindoles.
I. Palladium-Catalyzed α-Arylation of 3-Substituted Oxindoles
The palladium-catalyzed α-arylation of carbonyl compounds is a powerful tool for the formation of carbon-carbon bonds. In the context of oxindole synthesis, this reaction allows for the direct coupling of a 3-substituted oxindole enolate with an aryl halide or triflate, providing access to 3-aryl-3-alkyloxindoles.
Mechanism and Rationale
The catalytic cycle, as illustrated below, is believed to proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the oxindole enolate. Subsequent reductive elimination furnishes the desired 3,3-disubstituted oxindole and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[3][4]
Protocol: Palladium-Catalyzed α-Arylation of 3-Methyloxindole with 4-Bromotoluene
This protocol is adapted from general procedures described for the palladium-catalyzed α-arylation of oxindoles.[3][4]
Materials:
-
3-Methyloxindole
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: Add 3-methyloxindole (1.0 mmol), 4-bromotoluene (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methyl-3-(p-tolyl)indolin-2-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Catalyst System | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | Aryl Bromide | 85-95 | [3] |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | 70-90 | [4] |
| Pd(OAc)₂ / SPhos | Aryl Tosylate | 80-97 | [5] |
II. Organocatalytic Asymmetric Alkylation of 3-Substituted Oxindoles
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for transition metals. For the synthesis of 3,3-disubstituted oxindoles, chiral amine catalysts, such as those derived from cinchona alkaloids or proline, can be used to control the stereochemical outcome of the alkylation reaction.[6][7]
Mechanism and Rationale
The mechanism of organocatalytic alkylation often involves the formation of a chiral enamine or iminium ion intermediate. In the case of alkylation with α,β-unsaturated aldehydes, a chiral secondary amine catalyst reacts with the aldehyde to form a transient iminium ion. This activates the electrophile for nucleophilic attack by the 3-substituted oxindole. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.
References
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
Application Notes and Protocols for Cell-Based Assays Utilizing 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays using the novel small molecule, 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology.[1][2][3][4][5][6] This guide will focus on a primary application in cancer research: the evaluation of the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. We will detail the underlying principles of assay selection, provide step-by-step protocols for robust and reproducible primary and secondary assays, and offer insights into data interpretation and validation. The methodologies described herein are designed to be adaptable to various laboratory settings and scalable for higher-throughput screening applications.
Introduction: The Scientific Rationale
The core structure of this compound, a substituted oxindole, is found in a multitude of biologically active compounds.[1][2][4][5][6] Many derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][6] Given this precedent, a logical first step in characterizing this novel compound is to assess its impact on cancer cell viability and proliferation.
Cell-based assays are indispensable tools in drug discovery, offering a more physiologically relevant context than biochemical assays by utilizing living cells.[7][8][9] They provide critical insights into a compound's potential efficacy, toxicity, and mechanism of action within a cellular environment.[9][10] This guide will walk you through a multi-faceted approach to characterizing the effects of this compound, starting with a primary cell viability assay, followed by secondary assays to elucidate the mode of cell death.
Preliminary Compound Handling and Characterization
Before initiating cell-based assays, it is crucial to understand the physicochemical properties of this compound.
Table 1: Compound Properties and Stock Solution Preparation
| Parameter | Value/Recommendation | Source/Justification |
| Molecular Formula | C₁₁H₁₁NO₃ | [11] |
| Molecular Weight | 205.21 g/mol | Calculated |
| Purity | >95% | [11] |
| Solubility | Soluble in DMSO | Common practice for small molecules in drug discovery.[12] |
| Stock Solution | 10 mM in sterile DMSO | A standard starting concentration for in vitro assays. |
| Storage | -20°C, desiccated | To ensure stability and prevent degradation.[12] |
Protocol 1: Preparation of 10 mM Stock Solution
-
Aseptically weigh out 2.05 mg of this compound.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Primary Assay: Assessing Cell Viability and Proliferation
The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀). A metabolic assay, such as the Resazurin (AlamarBlue) assay, is a robust and sensitive method for this purpose. This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Principle of the Resazurin Assay
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. This conversion can be quantified using a fluorescence plate reader, providing an indirect measure of cell viability.
Experimental Workflow for Primary Assay
The following diagram illustrates the workflow for the primary cell viability assay.
Caption: Workflow for the primary cell viability assay.
Protocol 2: Cell Viability Assay using Resazurin
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Harvest cells and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of the highest concentration of this compound in culture media.
-
Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 0.1 µM).
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a media-only blank.
-
Carefully remove the media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 to 72 hours.
-
-
Assay Readout:
-
Add 10 µL of Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the media-only blanks from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Secondary Assays: Elucidating the Mechanism of Cell Death
A decrease in cell viability can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To distinguish between these, and to understand the mode of cell death, secondary assays are essential.
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14][15] The LDH assay measures the amount of released LDH, providing a direct measure of cytotoxicity.[13][14][15]
Protocol 3: LDH Cytotoxicity Assay
-
Follow the cell seeding and compound treatment steps as described in Protocol 2.
-
At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Include a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis Assay: Caspase-3/7 Activity
Principle: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. A central event in apoptosis is the activation of caspases. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
Caption: Caspase-3/7 apoptosis assay principle.
Protocol 4: Caspase-3/7 Activity Assay
-
Follow the cell seeding and compound treatment steps as described in Protocol 2, preferably in a white-walled, clear-bottom 96-well plate for luminescence measurements.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Data Interpretation and Validation
Table 2: Illustrative Data Interpretation
| Assay | Potential Outcome for an Active Compound | Interpretation |
| Resazurin | Dose-dependent decrease in fluorescence (Low IC₅₀) | The compound reduces cell viability and/or inhibits proliferation. |
| LDH Release | Dose-dependent increase in absorbance | The compound induces necrotic cell death or late-stage apoptosis. |
| Caspase-3/7 | Dose-dependent increase in luminescence | The compound induces apoptosis. |
Self-Validating System:
-
Concordance of Results: A potent cytotoxic compound should ideally show a low IC₅₀ in the viability assay, a significant increase in LDH release, and a corresponding activation of caspases if the mechanism is apoptotic.
-
Time-Course Experiments: Performing the assays at different time points (e.g., 24, 48, and 72 hours) can provide insights into the kinetics of the cellular response.
-
Use of Multiple Cell Lines: Testing the compound on a panel of cancer cell lines can reveal selectivity and potential biomarkers of response.[16]
-
Counter-Screening: It is advisable to test the compound on a non-cancerous cell line to assess for general cytotoxicity and potential therapeutic window.
Conclusion
This application note provides a foundational framework for the initial characterization of this compound using a suite of robust and well-validated cell-based assays. By systematically evaluating cell viability, cytotoxicity, and apoptosis, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent. The protocols and principles outlined here serve as a starting point for more in-depth mechanistic studies and further pre-clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxicity evaluation of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 13. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 14. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 15. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 16. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
The Oxindole Scaffold: A Privileged Starting Point in Modern Organic Synthesis
Introduction: The Enduring Significance of the Oxindole Core
The oxindole framework, a bicyclic structure featuring a fused benzene and pyrrolidin-2-one ring system, stands as a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence in molecules exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties has cemented its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[3][5][6][7] The strategic importance of the oxindole core lies in its versatile reactivity, with multiple sites amenable to functionalization, allowing for the generation of diverse and complex molecular architectures.[8][9] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging oxindoles as starting materials in organic synthesis. We will explore key transformations, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering you to effectively harness the synthetic potential of this remarkable heterocycle.
The Reactive Landscape of the Oxindole Nucleus
The synthetic versatility of the oxindole scaffold stems from the presence of several reactive sites that can be selectively targeted to achieve desired transformations.[8] Understanding this reactive landscape is paramount for designing efficient and elegant synthetic routes.
Figure 1: A diagram illustrating the principal reactive sites on the oxindole scaffold.
The key sites for synthetic manipulation are:
-
The Nitrogen Atom (N1): The acidic N-H proton can be readily deprotonated to generate an amide anion, which can participate in a variety of N-alkylation and N-arylation reactions. This site is crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the final molecule.
-
The C3 Position: The methylene group at the C3 position is arguably the most versatile handle on the oxindole scaffold. The acidic protons at this position allow for the formation of an enolate under basic conditions, which can then react with a wide range of electrophiles. This enables the introduction of various substituents and the construction of a chiral quaternary center, a common feature in many bioactive oxindole-containing molecules.[2]
-
The C2 Carbonyl Group: The ketone functionality at the C2 position can undergo classical carbonyl chemistry, such as Wittig-type olefination reactions, to introduce exocyclic double bonds. This provides a pathway to further functionalized and structurally diverse derivatives.
-
The Aromatic Ring: The benzene ring of the oxindole core can be functionalized through electrophilic aromatic substitution or modern C-H activation strategies, allowing for the introduction of substituents that can fine-tune the electronic properties and biological target interactions of the molecule.[10][11]
Key Synthetic Transformations Utilizing Oxindoles
The following sections will delve into some of the most powerful and widely employed synthetic methodologies that utilize oxindoles as starting materials. For each transformation, we will discuss the underlying principles and provide a detailed experimental protocol as a practical guide.
Asymmetric Synthesis of 3-Substituted-3-Hydroxyoxindoles
The 3-substituted-3-hydroxyoxindole motif is a prominent structural feature in numerous natural products and pharmacologically active compounds.[12][13][14] The catalytic asymmetric synthesis of these molecules, which establishes a chiral quaternary center at the C3 position, is a topic of intense research.[12][14][15] A common and effective strategy involves the asymmetric addition of nucleophiles to isatins (1,2-dicarbonyl precursors to oxindoles).
Causality Behind Experimental Choices:
-
Choice of Precursor (Isatin): Isatins are ideal electrophilic precursors for the synthesis of 3-substituted-3-hydroxyoxindoles. The C3-carbonyl group is highly activated and susceptible to nucleophilic attack.
-
Catalyst Selection: The key to achieving high enantioselectivity is the use of a chiral catalyst. Both organocatalysts (e.g., cinchona alkaloids) and transition metal complexes with chiral ligands have proven to be highly effective.[12][14] The choice of catalyst often depends on the specific nucleophile and the desired stereochemical outcome.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the yield and enantioselectivity of the reaction. Low temperatures are often employed to enhance stereocontrol.
Experimental Protocol: Organocatalyzed Asymmetric Aldol Reaction of Isatin with Acetone
This protocol is adapted from methodologies described in the literature for the synthesis of pharmacologically important oxindoles.[16]
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Acetone (10.0 mmol, 10.0 equiv, dried over 4 Å molecular sieves)
-
Chiral β-amino acid-derived organocatalyst (e.g., a diendo-norbornene skeleton-based catalyst) (0.1 mmol, 10 mol%)[16]
-
Lithium Hydroxide (LiOH) (0.1 mmol, 10 mol%) as an additive[16]
-
Toluene (anhydrous, 2.0 mL)
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 10 mL round-bottom flask under an inert atmosphere, add isatin (147.1 mg, 1.0 mmol), the chiral organocatalyst (e.g., 25-30 mg, 0.1 mmol), and LiOH (2.4 mg, 0.1 mmol).
-
Add anhydrous toluene (2.0 mL) to the flask, followed by the addition of dry acetone (0.74 mL, 10.0 mmol).
-
Stir the reaction mixture at room temperature (or as optimized for the specific catalyst) for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Entry | Catalyst Loading (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | LiOH | 25 | 48 | 85 | >90 |
| 2 | 5 | LiOH | 25 | 72 | 78 | 88 |
| 3 | 10 | None | 25 | 48 | 65 | 50 |
| 4 | 10 | LiOH | 0 | 72 | 82 | >95 |
Table 1: Representative data for the organocatalyzed asymmetric aldol reaction of isatin and acetone.
C-H Functionalization of Oxindoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[10] In the context of oxindoles, C-H functionalization can be directed to either the C3 position or the aromatic ring, providing a streamlined approach to substituted derivatives.[10][11]
Causality Behind Experimental Choices:
-
Catalyst System: Palladium catalysts are frequently employed for C-H functionalization reactions of oxindoles.[11][17] The choice of ligand is critical for achieving high regioselectivity and yield. Bulky, electron-rich phosphine ligands are often effective.
-
Directing Groups: For C-H functionalization of the aromatic ring, a directing group on the nitrogen atom can be used to control the site of reaction.
-
Oxidant: In many cross-dehydrogenative coupling (CDC) reactions, an oxidant is required to facilitate the C-H activation step.[10]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Functionalization for Oxindole Synthesis
This protocol is based on the work of Buchwald and Hennessy for the synthesis of substituted oxindoles from α-chloroacetanilides.[11][17]
Materials:
-
α-Chloroacetanilide substrate (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Toluene (anhydrous, 5.0 mL)
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), 2-(di-tert-butylphosphino)biphenyl (12.0 mg, 0.04 mmol), and the α-chloroacetanilide substrate (1.0 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5.0 mL) and Et₃N (0.28 mL, 2.0 mmol) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxindole derivative.
Figure 2: A workflow diagram for the palladium-catalyzed synthesis of oxindoles via C-H functionalization.
Multicomponent Reactions (MCRs) for the Synthesis of Spirooxindoles
Spirooxindoles, which feature a spirocyclic system at the C3 position, are a particularly important class of oxindole derivatives with a wide range of biological activities.[5][6][18][19] Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of these intricate structures.[20][21][22][23]
Causality Behind Experimental Choices:
-
Reactant Selection: The choice of reactants in an MCR is crucial for the successful construction of the desired spirooxindole framework. Common components include an isatin derivative, a source of a C2 unit (e.g., an activated methylene compound), and a third component that participates in a cycloaddition or annulation cascade.
-
Catalyst/Promoter: While some MCRs can proceed without a catalyst, many are promoted by Lewis acids, Brønsted acids, or organocatalysts to enhance reaction rates and control stereoselectivity.[20][23] Rare-earth metal salts have also been shown to be effective.[20][23]
-
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction efficiency.
Experimental Protocol: A Three-Component Synthesis of Spiro[indoline-3,4'-dihydropyridine] Derivatives
This protocol is a representative example of a multicomponent approach to spirooxindoles.[24]
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Allenoate (1.2 mmol, 1.2 equiv)
-
Amine (e.g., piperidine) (1.2 mmol, 1.2 equiv)
-
Ethanol (5.0 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask, add isatin (147.1 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and ethanol (5.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the allenoate (e.g., ethyl 2,3-butadienoate, 134.6 mg, 1.2 mmol) and the amine (e.g., piperidine, 0.12 mL, 1.2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
| Entry | Isatin Substituent | Amine | Yield (%) |
| 1 | H | Piperidine | 92 |
| 2 | 5-Br | Morpholine | 88 |
| 3 | 5-NO₂ | Pyrrolidine | 85 |
| 4 | N-Me | Piperidine | 95 |
Table 2: Representative yields for the multicomponent synthesis of spiro-dihydropyridine oxindoles.
Wittig-Type Olefination of Isatins
The Wittig reaction and its variants provide a powerful tool for the conversion of the C3-carbonyl group of isatins into an exocyclic double bond. This transformation is key for the synthesis of 3-alkylideneoxindoles, which are themselves valuable synthetic intermediates and possess interesting biological activities.[25]
Causality Behind Experimental Choices:
-
Phosphorus Ylide: The choice of the phosphorus ylide determines the nature of the substituent introduced at the C3 position. Stabilized ylides (e.g., those containing an adjacent ester or ketone group) are generally less reactive and often lead to the thermodynamically more stable (E)-isomer. Unstabilized ylides are more reactive and can provide access to (Z)-isomers under specific conditions.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent. The presence of salts, such as lithium halides, can influence the stereochemical outcome of the reaction.
Experimental Protocol: Synthesis of Ethyl (2-oxoindolin-3-ylidene)acetate
This protocol describes a standard Wittig reaction on isatin.[26][27][28][29]
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
(Triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv)
-
Toluene (anhydrous, 10 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add isatin (147.1 mg, 1.0 mmol) and (triphenylphosphoranylidene)acetate (383.2 mg, 1.1 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ethyl (2-oxoindolin-3-ylidene)acetate as a mixture of E/Z isomers. The major isomer can often be isolated by crystallization.
Figure 3: A simplified mechanistic pathway for the Wittig reaction on isatin.
Conclusion: The Future of Oxindole Synthesis
The oxindole scaffold continues to be a fertile ground for synthetic innovation. Its rich chemistry and profound biological relevance ensure its enduring importance in the fields of organic synthesis and medicinal chemistry. The methodologies outlined in this application note represent a snapshot of the powerful tools available to researchers for the construction and functionalization of this privileged heterocyclic system. Future developments will undoubtedly focus on the discovery of even more efficient, selective, and sustainable methods for the synthesis of novel oxindole derivatives with tailored biological activities. As our understanding of catalysis and reaction mechanisms deepens, so too will our ability to harness the full synthetic potential of the oxindole core, paving the way for the discovery of next-generation therapeutics.
References
- 1. worldscientific.com [worldscientific.com]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 12. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 13. US8933248B2 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 14. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aarf.asia [aarf.asia]
- 16. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches | Semantic Scholar [semanticscholar.org]
- 19. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 20. Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents - American Chemical Society [acs.digitellinc.com]
- 26. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. people.chem.umass.edu [people.chem.umass.edu]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and solutions presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
The synthesis of this compound, a substituted oxindole, presents a multi-step challenge requiring careful control of reaction conditions to achieve high yields and purity. The core difficulties lie in the sequential introduction of functionalities: the formation of the oxindole core, the gem-dimethylation at the C3 position, and the introduction of a carboxylic acid group at the C5 position. This guide will address potential pitfalls in a plausible synthetic route and provide actionable solutions.
A viable synthetic approach begins with the construction of a 5-substituted oxindole, followed by methylation at the C3 position. A particularly effective strategy involves the use of a 5-bromooxindole precursor, which allows for subsequent conversion to the desired carboxylic acid functionality.
Proposed Synthetic Pathway
The following diagram outlines a logical and experimentally validated pathway for the synthesis of the target molecule.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during the synthesis.
Step 1: C3-Dimethylation of 5-Bromooxindole
Q1: Why is the yield of my C3-dimethylation of 5-bromooxindole consistently low, with significant amounts of starting material and mono-methylated product remaining?
A1: Low yields in the C3-dimethylation of oxindoles are frequently due to several factors:
-
Insufficient Deprotonation: The acidity of the C3 proton in the mono-methylated intermediate is lower than in the starting oxindole, making the second methylation more challenging. The choice and stoichiometry of the base are critical.
-
N-Alkylation as a Side Reaction: The nitrogen of the oxindole can also be alkylated, leading to undesired byproducts, although this is generally less favorable for the second alkylation.
-
Steric Hindrance: The introduction of the first methyl group can sterically hinder the approach of the second methylating agent.
Troubleshooting Strategies:
| Parameter | Recommendation | Causality |
| Base Selection | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KtBuO). Use at least 2.2 equivalents to ensure complete deprotonation for both methylation steps. | A strong base is required to generate the enolate for both the first and second alkylations. Using a stoichiometric excess ensures the reaction goes to completion. |
| Reaction Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. | Higher temperatures can promote undesired N-alkylation and other side reactions. |
| Methylating Agent | Use methyl iodide (MeI) as the methylating agent. Add it dropwise to the solution of the deprotonated oxindole. | Methyl iodide is a highly reactive and effective methylating agent. Slow addition helps to control the exothermicity of the reaction. |
| Solvent | Use a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). | These solvents effectively solvate the enolate and are compatible with strong bases. Ensure the solvent is anhydrous to prevent quenching of the base. |
A catalytic, metal-free approach using B(C₆F₅)₃ and an amine-based methylating agent has been shown to be highly effective for the direct C3 methylation of oxindoles, avoiding issues of N-methylation and dialkylation in many cases.[1][2][3]
Step 2: Cyanation of 5-Bromo-3,3-dimethyloxindole
Q2: My cyanation reaction of 5-bromo-3,3-dimethyloxindole is not proceeding to completion, and I observe significant amounts of starting material.
A2: The Rosenmund-von Braun reaction (cyanation of an aryl halide with a copper(I) cyanide) can be sensitive to several factors:
-
Purity of Copper(I) Cyanide: The quality of CuCN is crucial. It should be dry and free of impurities.
-
Reaction Temperature: This reaction typically requires high temperatures to proceed at a reasonable rate.
-
Solvent: A high-boiling polar aprotic solvent is necessary to facilitate the reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Causality |
| Reagent Quality | Use freshly purchased, high-purity CuCN or purify commercial CuCN before use. | Impurities in CuCN can inhibit the catalytic cycle of the reaction. |
| Temperature Control | Heat the reaction mixture to a high temperature, typically in the range of 150-200 °C. | The cyanation of aryl bromides is often thermally demanding. |
| Solvent Choice | Use a high-boiling solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). | These solvents can reach the required high temperatures and help to dissolve the reagents. |
| Reaction Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. | Prolonged reaction times at high temperatures can lead to decomposition of the product. |
Step 3: Hydrolysis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Q3: The hydrolysis of my nitrile to the carboxylic acid is sluggish, and I am getting significant amounts of the corresponding amide as a byproduct.
A3: The hydrolysis of nitriles to carboxylic acids can be challenging, and incomplete hydrolysis leading to the amide is a common issue. The reaction conditions need to be sufficiently harsh to drive the reaction to completion.
Troubleshooting Strategies:
| Parameter | Recommendation | Causality |
| Reaction Conditions | Use a strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water and heat under reflux for an extended period. | Strong acidic conditions are required to protonate the nitrile and facilitate nucleophilic attack by water, followed by hydrolysis of the resulting amide intermediate. |
| Temperature and Time | Ensure the reaction is heated to a sufficiently high temperature (reflux) and for a long enough duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the amide intermediate. | Both temperature and time are critical for driving the hydrolysis to completion. |
| Alternative Methods | Consider basic hydrolysis using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol, followed by acidic workup. | Basic hydrolysis can sometimes be more effective for certain substrates. |
Frequently Asked Questions (FAQs)
Q4: Can I introduce the carboxylic acid group at the 5-position via a Sandmeyer reaction on 5-amino-3,3-dimethyloxindole?
A4: Yes, the Sandmeyer reaction is a viable and powerful method for this transformation.[4][5][6] The general sequence would be:
-
Diazotization: Conversion of the 5-amino group to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Cyanation: Reaction of the diazonium salt with copper(I) cyanide (CuCN) to form the 5-cyano derivative.
-
Hydrolysis: Hydrolysis of the resulting nitrile to the carboxylic acid as described above.
Potential Issues with the Sandmeyer Route:
-
Instability of the Diazonium Salt: Diazonium salts can be unstable, especially at elevated temperatures. It is crucial to maintain a low temperature during the diazotization and subsequent cyanation steps.
-
Side Reactions: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, leading to byproducts. Careful control of the reaction conditions is essential.
Q5: Are there alternative methods for the C3-dimethylation?
A5: Besides the use of a strong base and methyl iodide, other methods for C3-alkylation of oxindoles have been reported. For instance, phase-transfer catalysis can be employed for the alkylation, which can sometimes offer milder reaction conditions.[7] Additionally, as mentioned earlier, Lewis acid-catalyzed methods, such as with B(C₆F₅)₃, provide a modern and efficient alternative.[1][2][3]
Q6: What are the best practices for purifying the final product, this compound?
A6: The purification of the final carboxylic acid product typically involves the following steps:
-
Aqueous Workup: After hydrolysis, the reaction mixture is usually neutralized or made basic to remove any unreacted starting materials or byproducts, followed by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the carboxylic acid product.
-
Recrystallization: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Column Chromatography: If recrystallization is not sufficient to achieve the desired purity, silica gel column chromatography can be used. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is typically effective.
Experimental Protocol: A Representative Synthesis
This protocol provides a detailed methodology for the synthesis of this compound starting from 5-bromooxindole.
Step 1: Synthesis of 5-Bromo-3,3-dimethyloxindole
-
To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-bromooxindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
-
In a sealed tube, combine 5-bromo-3,3-dimethyloxindole (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 160 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux.
-
Stir the reaction at reflux for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto ice and adjust the pH to approximately 3-4 with a saturated aqueous solution of sodium hydroxide.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with Dimethyl-Oxo-Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl-oxo-indole derivatives. This guide is designed to provide expert insights and practical solutions to the solubility challenges commonly encountered with this important class of compounds. Our goal is to equip you with the knowledge and methodologies to effectively screen, formulate, and advance your research.
Introduction: Understanding the Solubility Hurdle
The dimethyl-oxo-indole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] However, the inherent physicochemical properties of this scaffold—often characterized by a rigid, crystalline structure and significant hydrophobicity—frequently lead to poor aqueous solubility. This presents a major obstacle in various stages of research, from initial biological screening to preclinical and clinical development. Poor solubility can result in underestimated biological activity, variable experimental data, and challenges in developing viable oral dosage forms.[4]
This guide provides a structured approach to systematically address and overcome these solubility issues, ensuring the reliable and effective use of your dimethyl-oxo-indole derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with dimethyl-oxo-indole derivatives.
Q1: Why are my dimethyl-oxo-indole derivatives poorly soluble in aqueous buffers?
A1: The solubility of dimethyl-oxo-indole derivatives is largely dictated by their molecular structure. The indole ring system is inherently hydrophobic. The addition of dimethyl groups further increases the lipophilicity (hydrophobicity) of the molecule. Furthermore, the oxo-group contributes to a planar and rigid structure, which can favor a stable crystalline lattice. High lattice energy makes it difficult for solvent molecules to break apart the crystal and solvate the individual molecules, resulting in low aqueous solubility.
Q2: I'm preparing stock solutions for in vitro assays. What is a good starting solvent?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice for many organic compounds, including oxindole derivatives.[5] A product information sheet for the parent compound, oxindole, indicates solubility of approximately 3 mg/mL in DMSO.[2] However, it is crucial to be aware of the potential for your compound to precipitate when the DMSO stock is diluted into aqueous assay buffers. Always perform a visual check for precipitation after dilution. For some derivatives, ethanol or dimethylformamide (DMF) might also be suitable, with reported solubilities for oxindole of around 10 mg/mL in both solvents.[2]
Q3: Can I simply increase the percentage of DMSO in my biological assay to improve solubility?
A3: While increasing the co-solvent concentration can enhance solubility, it is important to consider the potential impact on your biological system. High concentrations of organic solvents like DMSO can affect cell viability, enzyme activity, and other biological readouts. It is recommended to first determine the tolerance of your specific assay to the chosen co-solvent and to use the lowest concentration necessary to maintain compound solubility.
Q4: How does pH affect the solubility of my dimethyl-oxo-indole derivative?
A4: The effect of pH on solubility depends on whether your specific derivative has ionizable functional groups. The lactam nitrogen in the oxindole ring is weakly acidic, and other substituents on the molecule may be acidic or basic. For a weakly basic compound, solubility will generally increase as the pH of the solution decreases (becomes more acidic). Conversely, for a weakly acidic compound, solubility will increase as the pH increases (becomes more basic).[6] It is highly recommended to determine the pKa of your compound to predict its pH-dependent solubility profile.
Q5: What are the main strategies I should consider to improve the solubility of my compound for in vivo studies?
A5: For in vivo applications, several "enabling technologies" can be employed to enhance the bioavailability of poorly soluble compounds.[7] The most common and effective strategies for oral administration include:
-
Co-solvents and Surfactants: Using a mixture of water-miscible solvents and/or surfactants to increase solubility in a liquid formulation.
-
Salt Formation: If your compound has an ionizable group, forming a salt can significantly improve its solubility and dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[8]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can dramatically improve its apparent solubility and dissolution.[9][10][11]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin can enhance its aqueous solubility.[12][13][14]
The choice of strategy will depend on the specific physicochemical properties of your compound and the desired formulation characteristics.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common solubility issues encountered during experiments.
| Observed Problem | Potential Cause | Recommended Solutions & Next Steps |
| Precipitation observed when diluting a DMSO stock solution into aqueous buffer for an in vitro assay. | The compound's solubility limit in the final buffer/DMSO mixture has been exceeded. | 1. Decrease the final compound concentration. 2. Increase the DMSO concentration in the final assay buffer , ensuring it remains within the tolerance limits of your assay.[5]3. Screen alternative co-solvents (e.g., ethanol, PEG 400) that may offer better solubilizing capacity for your specific derivative.4. Consider using a cyclodextrin in the aqueous buffer to form an inclusion complex and increase solubility.[12] |
| Low and variable results in cell-based assays. | Poor solubility is leading to an unknown and inconsistent concentration of the compound in the assay medium. | 1. Visually inspect assay plates for precipitation. 2. Perform a solubility test in the exact assay medium (including serum, if applicable) to determine the maximum soluble concentration.3. Prepare a fresh stock solution and re-test.4. Employ a solubilization technique such as co-solvents or cyclodextrins to ensure the compound is fully dissolved at the tested concentrations. |
| Difficulty preparing a stable oral formulation for animal studies. | The compound has very low intrinsic aqueous solubility, leading to rapid precipitation in the gastrointestinal tract. | 1. Characterize the physicochemical properties of your compound (pKa, LogP, crystallinity).2. Explore co-solvent/surfactant systems suitable for oral administration.3. Investigate amorphous solid dispersions to improve dissolution rate and achieve supersaturation.[9]4. Consider nanosuspension technology to increase surface area and dissolution velocity.[8] |
| Micronization of the compound does not significantly improve bioavailability. | The absorption is limited by the intrinsic solubility, not just the dissolution rate. Even with a larger surface area, the compound does not dissolve sufficiently in the GI fluids. | 1. Combine micronization with a wetting agent or surfactant in the formulation to improve the interaction of the particle surface with the aqueous environment.2. Explore formulations that create a supersaturated state , such as amorphous solid dispersions.[10]3. Consider lipid-based formulations if the compound has high lipophilicity. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to assess and improve the solubility of your dimethyl-oxo-indole derivatives.
Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol is the gold standard for determining the equilibrium solubility of a compound in a given solvent or buffer system.
Objective: To determine the saturation solubility of a dimethyl-oxo-indole derivative.
Materials:
-
Dimethyl-oxo-indole derivative (solid powder)
-
Selected solvent systems (e.g., water, phosphate-buffered saline pH 7.4, various co-solvent mixtures)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent system. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand undisturbed for at least one hour to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any remaining undissolved solid.
-
Carefully collect the clear supernatant and dilute it with an appropriate mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Screening Co-solvents for Solubility Enhancement
This protocol provides a systematic approach to identifying an effective co-solvent system for your derivative.
Objective: To evaluate the effect of different co-solvents on the solubility of a dimethyl-oxo-indole derivative.
Materials:
-
Dimethyl-oxo-indole derivative
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, N-Methyl-2-pyrrolidone (NMP))
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in buffer).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the measured solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
-
Analyze the plots to identify the co-solvent and concentration range that provides the desired level of solubility enhancement.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Properties & Considerations |
| Polyethylene Glycol 400 (PEG 400) | A non-toxic, water-miscible polymer. Good solubilizer for many hydrophobic compounds. |
| Propylene Glycol (PG) | A commonly used vehicle for oral and injectable formulations. Can enhance the solubility of both polar and non-polar drugs. |
| Ethanol | A potent solubilizer, but its use may be limited by potential effects on the biological system or in vivo tolerability at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but primarily used for in vitro stock solutions due to potential toxicity in vivo. |
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol outlines a lab-scale method to create an amorphous solid dispersion, a powerful technique for solubility enhancement.
Objective: To prepare a solid dispersion of a dimethyl-oxo-indole derivative in a hydrophilic polymer matrix.
Materials:
-
Dimethyl-oxo-indole derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the calculated amounts of the dimethyl-oxo-indole derivative and the chosen polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film or powder is formed, continue drying under high vacuum to remove residual solvent.
-
Scrape the solid material from the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any remaining solvent.
-
The resulting solid dispersion can be characterized for its amorphous nature (using techniques like PXRD and DSC) and its dissolution properties can be compared to the crystalline drug.
Part 4: Visualization of Concepts and Workflows
Visual aids can help clarify complex decision-making processes and mechanisms.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Technologies in Pharmaceutical and Chemical Development - NOVA FCT Executive Education [execed.fct.unl.pt]
- 7. mdpi.com [mdpi.com]
- 8. Development of Oral Solid Formulation for Insoluble Drugs Based on PASD Technology [journal11.magtechjournal.com]
- 9. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ramauniversity.ac.in [ramauniversity.ac.in]
- 11. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Oxindole N-Arylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxindole N-arylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C–N bonds at the oxindole nitrogen. N-arylated oxindoles are a cornerstone scaffold in medicinal chemistry, and their efficient synthesis is paramount. However, the journey from starting materials to the desired product can be fraught with challenges, from low conversion to issues with chemoselectivity.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction shows low or no conversion of the starting oxindole. What are the most likely causes?
Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction environment, or the reagents themselves.
-
Inactive Catalyst: The active catalytic species may not be forming correctly. For copper-catalyzed systems (Ullmann/Goldberg-type reactions), ensure your copper(I) source (e.g., CuI, Cu₂O) is fresh.[1] For palladium-catalyzed reactions, the choice of phosphine ligand is critical, as it stabilizes the metal center and facilitates the catalytic cycle.[2][3][4] Sterically hindered ligands often accelerate the reaction.[2][3]
-
Insufficient Base Strength: The deprotonation of the oxindole N–H (pKa ≈ 18 in DMSO) is a prerequisite for its entry into the catalytic cycle. If the base is too weak, the concentration of the reactive oxindole anion will be too low. Strong inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in copper catalysis, while stronger bases like NaOtBu or LHMDS are often required for palladium systems.[5][6] The physical properties of the base (e.g., particle size) can also impact reproducibility, especially in scale-up reactions.[6]
-
Oxygen Contamination: Palladium(0) catalysts are notoriously sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert (Argon or Nitrogen) atmosphere can lead to catalyst oxidation and deactivation.
-
Reagent Purity: Ensure the oxindole, aryl halide, and solvent are pure and dry. Water can interfere with the base and the catalyst. Aryl halides, particularly aryl chlorides, can be challenging substrates due to the difficulty of the oxidative addition step.[7]
Q2: I am getting a significant amount of the C3-arylated product instead of the desired N-arylated oxindole. How can I improve N-selectivity?
This is a classic chemoselectivity challenge in oxindole chemistry. The oxindole anion is an ambident nucleophile, with reactivity at both the nitrogen (N1) and the α-carbon (C3). The choice of metal catalyst is the single most important factor in controlling the site of arylation.[5][8]
-
Use a Copper Catalyst for N-Arylation: Copper-based systems, particularly those using a copper(I) source with a diamine ligand (e.g., N,N'-dimethylethylenediamine), strongly favor N-arylation.[5][9][10] The mechanism is believed to involve coordination of the diamine ligand to the copper center, which directs the arylation to the nitrogen atom.[11]
-
Avoid Palladium Catalysts for N-Arylation: Palladium catalysts, especially those paired with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), are highly effective at promoting C3-arylation.[5][12] If you are using palladium, you are likely driving the reaction toward the undesired C3 product.
The orthogonal reactivity of these two systems is well-established and provides a reliable method for selectively functionalizing either position.[5][8]
Diagram: Controlling Chemoselectivity in Oxindole Arylation
The choice between a copper or palladium catalyst dictates the position of arylation on the oxindole scaffold.
Caption: Catalyst choice dictates N- vs. C-arylation selectivity.
Q3: My reaction is messy, with multiple side products like dehalogenated arene or bis-arylation. What's going wrong?
The formation of side products indicates that undesired reaction pathways are competing with the main N-arylation cycle.
-
Hydrodehalogenation (Arene Reduction): The presence of the reduced arene (Ar–H) suggests a competing reduction pathway. This can be exacerbated by moisture or protic impurities. For palladium-catalyzed systems, β-hydride elimination can be a competing pathway.[13] Ensure your solvent and reagents are scrupulously dry.
-
Bis-Arylation: In some cases, particularly with highly reactive catalyst systems or an excess of aryl halide, a second arylation can occur at the C3 position after the initial N-arylation.[5] To mitigate this, use a strict 1:1 stoichiometry of oxindole to aryl halide or a slight excess of the oxindole. Monitoring the reaction by GC-MS or LC-MS can help you stop it before significant bis-arylation occurs.
-
Homocoupling of Aryl Halide: This side product (Ar–Ar) is more common in palladium catalysis but can occur if the catalytic cycle is inefficient. Optimizing the ligand and base can often suppress this pathway.
Frequently Asked Questions (FAQs)
Q1: Which is definitively better for N-arylation: a Palladium or Copper catalyst?
For the specific goal of N-arylation of oxindoles, copper-based catalysts are superior and more reliable. [5][8] The literature strongly supports that copper systems catalyzed by a Cu(I) source and a simple diamine ligand selectively yield the N-arylated product.[10][14] In contrast, modern palladium systems with bulky phosphine ligands are highly optimized for C3-arylation and will almost certainly yield the undesired isomer.[5][12] While early palladium systems (e.g., Pd/BINAP) showed some N-arylation, they often gave mixtures and required harsh conditions.[15]
Q2: How do I choose the optimal ligand, base, and solvent for a copper-catalyzed N-arylation?
These three components are interconnected and must be chosen as a cohesive system.
| Component | Recommendation | Rationale & Causality |
| Ligand | N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine are excellent starting points.[5][10] | The bidentate chelation of the diamine to the copper(I) center is crucial. It stabilizes the catalyst, increases its solubility, and is believed to be the key factor in directing selectivity toward the nitrogen atom.[11] Ligand-free systems can work but are often less efficient and general.[1] |
| Base | K₃PO₄ or K₂CO₃ are the most common and effective choices.[5][14] | These bases are strong enough to deprotonate the oxindole N–H but are generally not so harsh as to cause degradation of sensitive functional groups. Their insolubility in organic solvents like toluene or dioxane is not necessarily a hindrance, as the reaction often occurs at the solid-liquid interface. |
| Solvent | Toluene or 1,4-Dioxane are preferred. | These are high-boiling, aprotic solvents that can effectively dissolve the substrates and are compatible with the catalytic system. Toluene is often considered a superior solvent to dioxane for this process.[14] |
Q3: My aryl halide is sterically hindered (e.g., ortho-substituted). Why is the reaction failing?
Steric hindrance, especially on the aryl halide, is a major challenge.
-
For Copper-Catalyzed Systems: ortho-substituted aryl iodides are known to be unreactive or provide very low yields.[5] This is likely due to steric clash preventing the aryl halide from effectively approaching the copper center for the oxidative addition step.
-
For Palladium-Catalyzed Systems: Modern palladium catalysts with bulky biarylphosphine ligands (e.g., RuPhos) have been specifically designed to overcome this challenge and can successfully couple sterically hindered partners, although this would be for C3-arylation.[12] If N-arylation of a hindered partner is essential, significant screening of conditions, potentially including different copper sources and more specialized ligands, would be necessary.
Troubleshooting Flowchart: Diagnosing a Failed N-Arylation Reaction
Caption: A logical workflow for troubleshooting N-arylation reactions.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Oxindole
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the oxindole (1.0 equiv), aryl halide (1.1 equiv, if a solid), CuI (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen three times.
-
Solvent and Ligand Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.5 M solution with respect to the oxindole). Then, add N,N'-dimethylethylenediamine (DMEDA) (0.10 equiv) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated oxindole.
References
- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 2. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting 3,3-disubstituted oxindole synthesis side reactions
Technical Support Center: Synthesis of 3,3-Disubstituted Oxindoles
A Guide for the Advanced Researcher
Welcome to the technical support center for the synthesis of 3,3-disubstituted oxindoles. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry and natural product synthesis, their construction can be fraught with challenges.[1] This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical reasoning to empower you to troubleshoot your reactions effectively.
The 3,3-disubstituted oxindole core, with its characteristic all-carbon quaternary center, presents a unique synthetic hurdle.[2] Issues ranging from poor regioselectivity to unexpected side products are common. Here, we address these challenges head-on, offering field-proven insights and detailed protocols to guide you to success.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Regioselectivity - N-Alkylation vs. C3-Alkylation
Q: I am attempting a C3-alkylation on an N-unprotected oxindole, but I'm isolating significant amounts of the N-alkylated product. How can I improve C3 selectivity?
A: This is a classic and critical challenge in oxindole chemistry. The oxindole scaffold possesses two primary nucleophilic sites: the nitrogen (N1) and the enolizable carbon (C3). The outcome of an alkylation reaction is a delicate balance between the base used, the solvent, and the reaction temperature.
Underlying Causality: The N-H proton is more acidic than the C3-H proton, meaning a weaker base or thermodynamic conditions will often favor N-deprotonation and subsequent N-alkylation. To achieve C3-alkylation, you must generate the C3-enolate, which typically requires a stronger, kinetically-driven base and carefully controlled conditions.[3]
Troubleshooting Strategy:
-
Base Selection is Critical: The choice of base is the most influential factor. Strong, non-nucleophilic bases that favor kinetic deprotonation are ideal for C3-alkylation. Lithium bases, such as Butyllithium (BuLi) or Lithium diisopropylamide (LDA), are often superior to sodium or potassium bases for generating the C3-lithium enolate.[3]
-
Solvent and Temperature Control: Aprotic polar solvents like THF are standard. The reaction should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent equilibration to the more thermodynamically stable N-anion.
-
Protecting Group Strategy: When selectivity remains an issue, a protection-deprotection strategy is a robust solution. By temporarily blocking the N1 position, you force the reaction to occur at C3. The Boc group is a common choice, but for a more elegant approach, one can protect the C3 position to force N-alkylation if that is the desired outcome.[4][5]
dot
Caption: Troubleshooting workflow for poor C3-alkylation selectivity.
Protocol: Selective C3-Alkylation of N-Boc-Protected Oxindole
-
Protection: Dissolve the starting oxindole (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Work up to isolate the N-Boc-oxindole.
-
Deprotonation: In a flame-dried flask under an argon atmosphere, dissolve the N-Boc-oxindole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Alkylation: Add n-Butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour. Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. After purification, the Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the N-unprotected 3,3-disubstituted oxindole.
Issue 2: Low Yield in Palladium-Catalyzed α-Arylation
Q: My intramolecular Pd-catalyzed α-arylation to form a 3,3-disubstituted oxindole is giving very low yields. What are the common points of failure?
A: The palladium-catalyzed α-arylation of amides is a powerful method for constructing the oxindole core, particularly for quaternary centers.[6] However, its success hinges on an efficient catalytic cycle. Low yields often point to issues with catalyst activity, substrate reactivity, or reaction conditions.
Underlying Causality: The catalytic cycle involves three key steps: oxidative addition, deprotonation (enolate formation), and reductive elimination.[7] A failure at any of these stages will stall the reaction.
-
Oxidative Addition: This is often the rate-limiting step.[6] Aryl chlorides are less reactive than bromides or iodides and require more active catalysts.
-
Reductive Elimination: This step forms the C-C bond and regenerates the Pd(0) catalyst. This can be difficult from electron-rich arylpalladium(II) enolates or with sterically congested substrates.
dot
Caption: Key failure points in the Pd-catalyzed α-arylation cycle.
Troubleshooting Strategy & Data Insights:
-
Ligand Selection: Standard phosphine ligands like BINAP may be insufficient. For challenging substrates, especially those forming quaternary centers, sterically hindered, electron-rich ligands are required to promote both oxidative addition and reductive elimination.[8] Catalysts with ligands like tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) often provide superior performance.[6]
-
Base and Solvent Optimization: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. While THF is a frequent solvent, switching to a higher-boiling, less coordinating solvent like dioxane or toluene can sometimes improve yields, especially for less reactive aryl halides.[9]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, ensure they are high quality. The active Pd(0) species is formed in situ, and impurities can hinder this process.
Table 1: Ligand Effects in Pd-Catalyzed Oxindole Synthesis
| Ligand | Typical Substrates | Key Advantages | Reference |
| BINAP | Electron-rich aryl bromides/iodides | Early standard, good for some systems | [9] |
| P(t-Bu)₃ | Ketone arylations, some amides | Highly electron-rich, promotes oxidative addition | [8] |
| PCy₃ | Aryl bromides/chlorides, quaternary centers | Sterically bulky, accelerates reductive elimination | [6] |
| NHCs (e.g., SIPr) | Aryl chlorides, challenging couplings | Strong σ-donors, thermally stable, high activity | [6][8] |
Issue 3: Side Reactions in Friedel-Crafts Based Syntheses
Q: I am using a Lewis acid-catalyzed reaction to form a 3-substituted oxindole, but I'm getting a complex mixture of products and low yield. What's going wrong?
A: Friedel-Crafts type reactions are a classic way to form C-C bonds, but they are susceptible to several well-documented side reactions, especially when applied to electron-rich heterocyclic systems like oxindoles or their precursors.
Underlying Causality & Common Pitfalls:
-
Carbocation Rearrangements (Alkylation): If your electrophile is a primary or secondary alkyl halide, the intermediate carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts.[10][11] This leads to an isomer of the desired product.
-
Polyalkylation/Polyacylation: The initial product of a Friedel-Crafts alkylation is an alkyl-substituted arene, which is often more reactive than the starting material. This can lead to multiple additions.[11] Conversely, acylation deactivates the ring, preventing this issue.[12]
-
Substrate/Product Deactivation: If your oxindole ring has strongly electron-withdrawing groups (like -NO₂), it may be too deactivated to undergo electrophilic substitution.[13]
-
Catalyst Inactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reaction will quench the catalyst and halt the reaction.[13]
Troubleshooting Strategy:
-
For Rearrangements: Avoid Friedel-Crafts alkylation for installing straight-chain alkyl groups longer than two carbons. Instead, use Friedel-Crafts Acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate does not rearrange.[10][12]
-
For Polyalkylation: Use a large excess of the oxindole substrate relative to the alkylating agent. This statistically favors mono-alkylation.
-
Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and handle the Lewis acid catalyst under an inert atmosphere.
-
Consider Milder Lewis Acids: For sensitive substrates, strong Lewis acids like AlCl₃ can cause decomposition. Consider testing milder alternatives like BF₃·OEt₂, ZnCl₂, or FeCl₃.
Protocol: Friedel-Crafts Acylation and Reduction to Avoid Rearrangement
-
Acylation: In a flame-dried flask under argon, suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM. Cool to 0 °C. Add the acyl chloride (1.1 eq) dropwise, followed by a solution of the oxindole substrate (1.0 eq) in DCM. Stir at 0 °C to room temperature, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice with concentrated HCl to quench the catalyst and hydrolyze intermediates. Extract with DCM, wash with brine, and dry over MgSO₄. Purify the resulting ketone.
-
Reduction (Wolff-Kishner): To the purified ketone (1.0 eq), add diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq). Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain the high temperature until the reaction is complete. Cool, dilute with water, and extract the desired 3-alkyl-3-substituted oxindole product.
References
- 1. Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Indole-5-Carboxylic Acid Analogs
Welcome to the technical support center for the purification of indole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, explaining not just the "how" but also the "why" behind each experimental choice.
Introduction
Indole-5-carboxylic acid and its derivatives are a critical class of compounds in medicinal chemistry and materials science.[1][2][3] Their successful application, however, is highly dependent on their purity. The presence of starting materials, byproducts, or isomers can significantly impact experimental outcomes, from biological assays to material properties. This guide provides a systematic approach to the purification of these valuable compounds, focusing on the most common and effective techniques: crystallization, chromatography, and extraction.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of indole-5-carboxylic acid analogs.
Crystallization & Recrystallization
Q1: My crude indole-5-carboxylic acid analog is an oil and won't solidify. What should I do?
A1: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or a high degree of supersaturation.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to oversaturate the solution too quickly.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Gradual cooling encourages the formation of a crystalline lattice rather than an amorphous oil.
-
Re-dissolve and Add Anti-solvent: Dissolve the oil in a minimum amount of a good solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble but miscible with the first solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly. A common combination is dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like heptane or water.[4][5]
-
Q2: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
A2: Low recovery is often due to the selection of a suboptimal solvent system or procedural losses.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] Conduct small-scale solvent screens with various solvents (e.g., ethanol, ethyl acetate, acetone, water, or mixtures) to find the best one.[4][7] For indole itself, a mixture of methanol and water has been shown to be effective.[8]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved even at low temperatures.
-
Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[6]
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.
-
Consider a Second Crop: The filtrate from the first crystallization can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.
-
Q3: My purified crystals are still colored. How can I decolorize my product?
A3: Colored impurities are common in indole synthesis, often arising from side reactions or degradation.[6]
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture to boiling for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. The colored impurities adsorb to the surface of the activated carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more selective method for removing colored impurities.
-
Column Chromatography
Q4: My indole-5-carboxylic acid analog is streaking badly on the silica gel column. What is causing this and how can I fix it?
A4: Streaking of acidic compounds on silica gel is a frequent issue. Silica gel is slightly acidic, and the polar carboxylic acid group can interact strongly and inconsistently with the stationary phase, leading to poor separation.[9][10]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your eluent.[6][11] This protonates the carboxylate groups, reducing their strong interaction with the silica and resulting in sharper bands.
-
Use a More Polar Solvent System: A solvent system that is too non-polar may not be effective at eluting your compound, causing it to streak. Gradually increase the polarity of your mobile phase. Common solvent systems for acidic compounds include mixtures of heptane/ethyl acetate or dichloromethane/methanol, often with added acid.[11]
-
Consider Reverse-Phase Chromatography: If streaking persists, reverse-phase chromatography may be a better option. In this technique, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used.[12][13][14][15][16] The non-polar indole backbone will interact with the stationary phase, while the polar carboxylic acid will have less of a tendency to cause streaking.
-
Q5: I'm not getting good separation between my product and a close-running impurity. What can I do?
A5: Achieving good separation between compounds with similar polarities can be challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, changing the composition of the eluent (e.g., switching from an ethyl acetate/heptane system to a dichloromethane/methanol system) can alter the selectivity of the separation.
-
Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area and can improve resolution, although it may require higher pressure to run the column.[10]
-
Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. This can lead to a more uniform starting band and better separation.
-
Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds that are close together.
-
Acid-Base Extraction
Q6: My acid-base extraction is resulting in a low yield of my carboxylic acid. What are the potential causes?
A6: Low yields from acid-base extractions can be due to incomplete deprotonation/protonation, solubility issues, or the formation of emulsions.
-
Troubleshooting Steps:
-
Ensure Complete pH Adjustment: When extracting your carboxylic acid into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), ensure the pH is sufficiently basic to deprotonate the acid fully. Conversely, when re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate.[6][17] Use a pH meter or pH paper to verify.
-
Check Solubility: If your carboxylate salt is not very soluble in the aqueous phase, you may need to use a larger volume of basic solution or a stronger base. Similarly, if your protonated carboxylic acid has some solubility in water, you may need to perform multiple extractions of the acidified aqueous layer with an organic solvent to recover all of your product.
-
Breaking Emulsions: Emulsions can form at the interface between the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Recrystallization of Indole-5-Carboxylic Acid Analogs
This protocol outlines a general procedure for purifying indole-5-carboxylic acid analogs by recrystallization.
1. Solvent Selection:
- Place a small amount (10-20 mg) of your crude product into several test tubes.
- Add a small volume (0.5 mL) of various test solvents (e.g., ethanol, methanol/water, ethyl acetate, acetone/water, toluene) to each tube.[4][8]
- Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
- Gently heat the tubes that did not dissolve. A good solvent will dissolve the compound completely upon heating.
- Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
2. Recrystallization Procedure:
- Place the crude product in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.
- Perform a hot filtration to remove the activated carbon or any insoluble impurities.
- Cover the flask and allow the filtrate to cool slowly to room temperature.
- Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a method for purifying indole-5-carboxylic acid analogs using normal-phase silica gel chromatography.
1. Preparation:
- Choose an appropriate eluent system by running TLC plates. A good solvent system will give your product an Rf value of approximately 0.3. For indole-5-carboxylic acid analogs, consider systems like ethyl acetate/heptane or dichloromethane/methanol, with the addition of 0.5-1% acetic acid to prevent streaking.[11][18]
- Prepare the column by packing silica gel in the chosen eluent.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Alternatively, for better separation, perform a dry load by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then loading the dry, impregnated silica onto the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes.
- Monitor the fractions by TLC to identify which ones contain the pure product.
4. Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the analytical or preparative purification of indole-5-carboxylic acid analogs using RP-HPLC.
1. Method Development (Analytical Scale):
- Use a C18 or similar reverse-phase column.[12][14][19][20]
- The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[12][21]
- To ensure the carboxylic acid is in its neutral form and to achieve sharp peaks, the aqueous phase should be acidified, for example, with 0.1% formic acid or phosphoric acid.[19][21]
- Develop a gradient or isocratic method that provides good separation of your target compound from impurities.
2. Preparative Scale-Up:
- Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate.
- Inject the crude sample dissolved in a small amount of the mobile phase or a compatible solvent.
- Collect fractions as they elute from the column, guided by the UV chromatogram.
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is largely aqueous.
Part 3: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A decision-making workflow for the purification of indole-5-carboxylic acid analogs.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-5-carboxylic acid 99 1670-81-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. columbia.edu [columbia.edu]
- 17. reddit.com [reddit.com]
- 18. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 19. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. longdom.org [longdom.org]
- 21. Indole-5-carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Welcome to the technical support guide for 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 129912-25-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the stability of this compound in solution. As a molecule combining a carboxylic acid and an oxindole core, it presents unique challenges related to solubility and chemical stability that must be carefully managed for reproducible experimental outcomes.
Troubleshooting Guide: Common Stability & Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is precipitating from my aqueous buffer (e.g., PBS pH 7.4). How can I improve its solubility?
Answer: This is the most common issue and is directly related to the physicochemical properties of the molecule. The carboxylic acid moiety confers pH-dependent solubility.
-
Causality: At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and uncharged. This significantly reduces its affinity for polar aqueous solvents, leading to poor solubility and precipitation. To solubilize it, you must deprotonate this group to its carboxylate form (-COO⁻), which is ionic and much more water-soluble. The key is to adjust the pH of your solution to be well above the compound's acidic dissociation constant (pKa).
-
Immediate Solution: pH Adjustment. The most direct method is to increase the pH of your aqueous buffer. For most aromatic carboxylic acids, the pKa is in the range of 3-5. By raising the pH to >6, and ideally to 7.4 for physiological relevance, you ensure the vast majority of the molecules are in the soluble carboxylate form.[1][2]
-
Alternative Strategy: Organic Stock & Co-solvents. If pH adjustment alone is insufficient or undesirable for your experimental setup:
-
Prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. The compound is typically much more soluble in these solvents.
-
Add this stock solution dropwise to your aqueous buffer while vortexing. This technique, known as "diluting out," can often achieve the desired final concentration without immediate precipitation.
-
Be mindful of the final solvent concentration. Ensure the final percentage of DMSO or ethanol in your aqueous solution is low (typically <1%, often <0.1%) to avoid impacting your biological system.
-
The following flowchart provides a decision-making process for addressing solubility issues.
References
Technical Support Center: Refining Protocols for Spectroscopic Analysis of Oxindoles
Welcome to the technical support center for the spectroscopic analysis of the oxindole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize spectroscopic techniques for the structural elucidation, quantification, and characterization of oxindole-containing compounds. Here, we move beyond rote protocols to address the common and nuanced challenges encountered in the lab, providing troubleshooting guides and in-depth explanations to ensure data integrity and experimental success.
The oxindole core is a privileged scaffold in medicinal chemistry, but its unique electronic and structural features can present challenges during analysis. This guide provides field-proven insights to navigate these complexities.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses overarching issues that can affect multiple spectroscopic techniques.
Question: My purified oxindole sample shows poor solubility in common deuterated solvents (e.g., CDCl₃). What are my options?
Answer: Poor solubility is a frequent hurdle that can lead to low signal-to-noise, peak broadening, and inaccurate quantification.[1][2]
-
Causality: The lactam moiety in the oxindole core imparts polarity and facilitates hydrogen bonding, while bulky substituents can lead to aggregation at higher concentrations.
-
Troubleshooting Steps:
-
Solvent Screening: Do not rely solely on CDCl₃. Systematically test a panel of solvents with varying polarities. Acetone-d₆, DMSO-d₆, and Methanol-d₄ are excellent alternatives for polar oxindoles.[1] For non-polar analogs, Benzene-d₆ can offer unique spectral dispersion compared to CDCl₃.[1]
-
Temperature Variation: Gently warming the sample can sometimes improve solubility. For NMR, variable temperature (VT) experiments can also help overcome solubility issues and study dynamic processes.
-
Sonication: Use a bath sonicator to aid dissolution, but be cautious of potential sample degradation with prolonged exposure or high power.
-
Sample Concentration: Reduce the concentration. Aggregation-induced peak broadening is often concentration-dependent.[1] While this may require longer acquisition times to achieve good signal-to-noise, the resulting data quality is often superior.
-
Question: I'm observing batch-to-batch variation in the UV-Vis and NMR spectra of my oxindole, even though TLC and LC-MS suggest it's the same pure compound. What could be the cause?
Answer: This issue often points to the presence of rotamers or tautomers, which can be influenced by subtle changes in the solid-state packing of the material or residual solvent from purification.
-
Causality: Restricted rotation around certain bonds (e.g., an N-aryl bond) or keto-enol tautomerism can lead to the presence of multiple species in equilibrium. The ratio of these species can be sensitive to solvent, temperature, and pH.
-
Diagnostic Workflow:
-
Variable Temperature NMR: Acquire NMR spectra at elevated temperatures. If rotamers are present, you may observe coalescence of the distinct sets of signals as the rate of interconversion increases on the NMR timescale.[1]
-
Solvent Titration: Acquire spectra in different solvents. A change in the solvent polarity can shift the equilibrium between different forms.
-
2D NMR: Use 2D NMR techniques like EXSY (Exchange Spectroscopy) to confirm that the different sets of peaks correspond to species that are chemically exchanging with one another.
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for oxindoles. This section tackles common issues in acquiring and interpreting ¹H and ¹³C NMR data.
Troubleshooting Guide: NMR
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, featureless peaks | 1. Poor Solubility/Aggregation: Compound is not fully dissolved or is forming aggregates.[1] 2. Paramagnetic Impurities: Trace metals (Fe, Cu) from reagents or catalysts. 3. Intermediate Chemical Exchange: Presence of rotamers or tautomers on an intermediate NMR timescale. | 1. Filter the sample through a small plug of celite/cotton in a Pasteur pipette.[2] Try a different solvent or reduce concentration.[1] 2. Pass a solution of the compound through a short plug of silica or add a small amount of EDTA to chelate metals. 3. Acquire the spectrum at a higher or lower temperature to move into the fast or slow exchange regime, respectively. |
| N-H proton is broad or absent | Proton Exchange: The acidic N-H proton is exchanging with residual water in the solvent or with other protic groups. | 1. Use a freshly opened bottle of high-purity deuterated solvent. 2. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear, confirming its identity.[1] 3. Acquire the spectrum in a non-protic solvent like DMSO-d₆, where N-H protons are typically sharp and show coupling. |
| Inaccurate Integration | 1. Poor Phasing/Baseline Correction. 2. Signal Overlap: Aromatic protons of the oxindole core overlap with other signals.[1] 3. Insufficient Relaxation Delay (d1): Particularly affects quaternary carbons in ¹³C NMR or protons with long T1 relaxation times, leading to signal attenuation. | 1. Carefully re-process the spectrum with manual phasing and baseline correction. 2. Try a different solvent (e.g., Benzene-d₆) to induce different chemical shifts and resolve overlap.[1] 3. For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated. |
Protocol: Quantitative NMR (qNMR) for Oxindole Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of pharmaceutical compounds without needing a specific reference standard of the analyte.[3][4][5]
Objective: To determine the purity of an oxindole sample using an internal standard.
Materials:
-
Oxindole sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
Class A volumetric flasks and gas-tight syringe
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion)[6][7]
Procedure:
-
Internal Standard Selection: Choose an internal standard with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals.[7] It must be stable, non-volatile, and highly soluble in the chosen solvent.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the oxindole sample.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both solids in a precise volume of deuterated solvent in a volumetric flask.
-
-
Data Acquisition:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Set acquisition parameters for quantitative analysis:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the T1 of the slowest-relaxing proton of interest. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of >150 for the peaks being integrated.
-
-
-
Data Processing & Calculation:
-
Apply an exponential multiplication with minimal line broadening (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the oxindole and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Section 3: Mass Spectrometry (MS)
MS is critical for confirming molecular weight and probing fragmentation pathways. Soft ionization techniques like Electrospray Ionization (ESI) are most common for oxindoles.
Troubleshooting Guide: MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal in ESI | 1. Low Ionization Efficiency: The oxindole may not be easily protonated or deprotonated. 2. Sample Suppression: The analyte signal is suppressed by salts, buffers (TFA, phosphates), or other sample matrix components. | 1. Try switching ionization modes (positive vs. negative). Add a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode to the mobile phase to promote ion formation. 2. Dilute the sample. Perform a solid-phase extraction (SPE) cleanup if the matrix is complex. Ensure mobile phases are made with high-purity solvents. |
| Unexpected Adduct Ions | Salt Contamination or Mobile Phase Additives: Sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts (e.g., [M+CH₃CN+H]⁺) are common.[8] | 1. Identify common adducts by their characteristic mass shifts (e.g., +23 for Na⁺, +39 for K⁺). 2. Use high-purity solvents and glassware. Avoid using sodium-containing buffers or glass pipettes for transfer if possible. 3. These adducts can often aid in confirming the molecular weight. |
| Complex or Unexpected Fragmentation | In-source Fragmentation or Rearrangement: The oxindole core can undergo characteristic cleavages or rearrangements depending on its substitution pattern.[9][10] | 1. Lower the cone voltage or fragmentor voltage to reduce in-source fragmentation and enhance the molecular ion peak. 2. Perform MS/MS on the parent ion to obtain a clean, reproducible fragmentation pattern for structural confirmation.[11] Common losses include CO, and cleavages related to substituents on the C3 position or the nitrogen atom. |
Diagram: Key Spectroscopic Features of the Oxindole Core
This diagram highlights the key structural components of the oxindole scaffold and the primary spectroscopic techniques used to probe them.
Caption: Key structural motifs of the oxindole core and their corresponding spectroscopic probes.
Section 4: UV-Vis and Vibrational Spectroscopy (IR/Raman)
These techniques provide valuable information on the electronic structure and functional groups of oxindoles.
Troubleshooting Guide: UV-Vis & IR/Raman
| Technique | Problem | Potential Cause(s) | Recommended Solution(s) |
| UV-Vis | Non-reproducible λₘₐₓ or Molar Absorptivity (ε) | 1. Solvent Effects: The polarity of the solvent can shift π→π* transitions (solvatochromism).[12][13] 2. pH Effects: Deprotonation of the N-H proton at high pH can alter the chromophore.[14] 3. Concentration: Deviations from the Beer-Lambert law at high concentrations due to aggregation. | 1. Standardize the solvent for all measurements. Report the solvent used alongside the λₘₐₓ values.[12] 2. Use a buffered solution if pH sensitivity is suspected. Note that this can introduce matrix effects in other analyses. 3. Perform a concentration-response curve to ensure you are working within the linear range of the assay. |
| IR / Raman | Broad or shifted C=O stretch | Hydrogen Bonding: Intermolecular H-bonding (in solid state or concentrated solutions) can broaden the C=O peak and shift it to a lower wavenumber. | 1. Acquire the spectrum in a dilute solution of a non-polar solvent (e.g., CCl₄, if possible) to observe the "free" C=O stretch. 2. Compare solid-state (ATR or KBr) and solution-phase spectra to assess the impact of H-bonding. |
| Raman | Weak Signal / High Fluorescence | 1. Low Raman Cross-Section: The oxindole moiety may be a weak Raman scatterer. 2. Sample Fluorescence: Impurities or the compound itself can fluoresce, obscuring the weaker Raman signal. | 1. Increase laser power or acquisition time (be cautious of sample burning). 2. Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to minimize fluorescence. |
Diagram: General Troubleshooting Workflow for Spectroscopic Data
This workflow provides a logical path for diagnosing issues with acquired spectroscopic data.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. usp.org [usp.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. govst.edu [govst.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tutorchase.com [tutorchase.com]
- 13. Virtual Labs [mas-iiith.vlabs.ac.in]
- 14. 9afi.com [9afi.com]
Technical Support Center: Overcoming Cell Permeability Challenges with Indole-Based Inhibitors
Welcome to the technical support center for indole-based inhibitors. The indole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4] However, a frequent and significant hurdle in their development is poor cell permeability, which can mask the true potential of an otherwise highly potent compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to the cellular uptake of indole-based compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when dealing with permeability issues.
Q1: Why do my indole-based inhibitors often exhibit poor cell permeability?
Poor cell permeability in indole-based inhibitors typically stems from their physicochemical properties. Key factors include high molecular weight, excessive hydrogen bonding capacity (from the indole N-H and other functional groups), and either too high or too low lipophilicity.[5][6] These properties can hinder the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.
Q2: What are the most critical physicochemical properties that influence a compound's ability to cross the cell membrane?
The primary determinants of membrane permeability are lipophilicity (measured as LogP or LogD), molecular weight (MW), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA).[5][6] A delicate balance is required; a compound must be lipophilic enough to enter the lipid membrane but also soluble enough in aqueous media to reach the cell in the first place.
Q3: I've heard of "Lipinski's Rule of Five." How relevant is it for my indole kinase inhibitors?
Lipinski's Rule of Five (Ro5) is a guideline used to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[7][8][9] It states that a compound is more likely to be membrane permeable if it meets the following criteria:
While a valuable starting point, many modern drugs, including potent kinase inhibitors, fall into the "beyond Rule of Five" (bRo5) space.[7][10] If your compound violates one or two of these rules, it doesn't automatically mean it will fail, but it does signal that permeability could be a challenge requiring specific optimization strategies.
Q4: When should I suspect that active cellular efflux is the reason for my compound's poor performance?
You should suspect efflux pump activity if your compound shows good passive permeability in an artificial membrane assay (like PAMPA) but poor accumulation or activity in a cell-based assay (like a Caco-2 assay).[11][12] Efflux pumps are proteins that actively transport substrates out of the cell, and many indole-containing molecules can be substrates for pumps like P-glycoprotein (P-gp).[13][14][15]
Q5: What is the very first step I should take if my potent enzyme inhibitor shows no activity in my cell-based assay?
The first step is to systematically evaluate the compound's physicochemical properties against established permeability guidelines (like Lipinski's Rule of Five) and then conduct a simple, direct assay of its passive permeability.[16] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, cost-effective first experiment.[17][18]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for common experimental roadblocks.
Problem: My inhibitor is highly potent in biochemical assays but shows weak or no activity in cell-based assays.
This is a classic and frequent challenge in drug discovery.[16] The discrepancy points toward a problem with the compound reaching its intracellular target. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low cellular activity.
Before running any new experiments, analyze your compound's calculated properties. Many software packages can predict these values. This analysis provides crucial clues about the potential nature of the permeability problem.
Table 1: Key Physicochemical Properties Influencing Cell Permeability
| Property | Ideal Range for Permeability | Potential Issues with Indole Inhibitors |
|---|---|---|
| cLogP / LogD at pH 7.4 | 1 - 3 | Values <1 suggest poor lipid partitioning; values >5 can lead to poor aqueous solubility and membrane trapping.[7][19] |
| Molecular Weight (MW) | < 500 Da | Complex indole scaffolds often exceed this, increasing the difficulty of passive diffusion.[20] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The indole N-H and added polar functional groups can increase TPSA, hindering membrane transit. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | The indole N-H is a donor; additional amines/hydroxyls can quickly exceed the ideal count.[8][9] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Carbonyls, nitrogens, and other heteroatoms common in inhibitors contribute to this count.[8][9] |
Causality: High TPSA and HBD/HBA counts increase the energy penalty for a molecule to leave the aqueous environment and enter the hydrophobic cell membrane.[6] An optimal LogP/LogD suggests a balanced solubility between lipid and aqueous phases, which is critical for traversing the membrane.[19][21]
The first and most direct experiment should be to measure passive permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method that measures a compound's ability to diffuse through an artificial lipid membrane, providing a clean measure of passive transport.[17][22]
-
Prepare the Membrane Plate: Gently coat the membrane of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[23]
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO (typically 1-5%) to a final concentration of ~10-50 µM.[23]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate. Add 150 µL of the donor solution to the donor plate wells.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours.[23] Agitation can be used to mimic physiological conditions.[22]
-
Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated. High, medium, and low permeability controls (e.g., Chloramphenicol, Diclofenac, Theophylline) should be run for comparison.[18]
Trustworthiness: This assay is self-validating through the use of known controls. If the controls behave as expected, you can trust the results for your test compound. A low Papp value here strongly indicates that poor passive diffusion is the primary issue.
If the PAMPA results show good passive permeability, the next step is to investigate whether the compound is being actively removed from cells by efflux pumps.
Experimental Protocol: Caco-2 Permeability Assay
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, form a monolayer that mimics the human intestinal epithelium, complete with functional efflux pumps like P-gp.[12][24]
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[25]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is intact. TEER values should be ≥ 200 Ω·cm².[25][26]
-
Bidirectional Transport:
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (upper) chamber. At set time points (e.g., 2 hours), take a sample from the basolateral (lower) chamber and measure the compound concentration by LC-MS/MS.[12][24]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber.[12][24]
-
-
Calculate Efflux Ratio (ER): Calculate the Papp values for both directions. The efflux ratio is calculated as:
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation:
-
ER ≈ 1: No significant active efflux.
-
ER ≥ 2: The compound is likely a substrate of an efflux pump.[25]
-
Self-Validation: To confirm the involvement of a specific pump like P-gp, the experiment can be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil).[25] A significant reduction in the efflux ratio in the presence of the inhibitor validates that your compound is a substrate for that pump.
Section 3: Solution-Oriented Strategies
Based on your diagnosis, here are proven strategies to improve the permeability of your indole-based inhibitors.
Strategy 1: Structural Modification to Improve Passive Permeability
If your compound has poor passive permeability (low PAMPA result), medicinal chemistry efforts should focus on tuning its physicochemical properties.
-
Reduce Polarity: Decrease the TPSA and the number of hydrogen bond donors. A common strategy is to N-methylate the indole nitrogen or replace other N-H or O-H groups with ethers or alkyl groups.[27]
-
Mask Polarity with Intramolecular Hydrogen Bonds (IMHBs): Judiciously introduce functional groups that can form an intramolecular hydrogen bond.[10][28] This "chameleon-like" effect shields polar groups, reducing the TPSA and improving membrane permeability without significantly increasing lipophilicity.[28][29][30]
-
Optimize Lipophilicity: If the LogP is too low, add small, lipophilic groups (e.g., methyl, ethyl, halogen). If the LogP is too high, introduce modest polar functionality. The goal is to find the "sweet spot" for membrane partitioning.[27]
Strategy 2: Prodrug Approaches
A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[31][32][33] This is an excellent strategy for temporarily masking polar groups that are essential for target binding but hinder cell entry.[34][35]
-
Mechanism: A common approach is to attach a lipophilic, enzyme-labile group to a polar functional group (like a carboxylic acid or phosphate). This new, more lipophilic molecule can cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.[33]
Caption: General mechanism of a lipophilic prodrug strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. Indole-Induced Activities of β-Lactamase and Efflux Pump Confer Ampicillin Resistance in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 21. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 22. youtube.com [youtube.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. fiveable.me [fiveable.me]
- 28. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00093D [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. iris.unito.it [iris.unito.it]
- 31. researchgate.net [researchgate.net]
- 32. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalytic Methods for Oxindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic synthesis of oxindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. The oxindole core is a privileged structure in numerous natural products and pharmaceuticals, making its efficient synthesis a critical goal.[1][2] This document provides in-depth, field-proven insights into troubleshooting common experimental hurdles, structured in a practical question-and-answer format.
Section 1: Troubleshooting Low Reaction Yields in Palladium-Catalyzed α-Arylation
The intramolecular α-arylation of N-aryl-α-haloacetamides is a cornerstone of modern oxindole synthesis. However, achieving high yields can be challenging. This section addresses the most common causes of low conversion and product formation.
Question 1: My Pd-catalyzed α-arylation of an α-chloroacetanilide is giving low yields (<30%). What are the most likely causes and how can I systematically troubleshoot this?
Answer:
Low yield in this powerful cyclization is a frequent issue that can almost always be resolved by systematically evaluating the components of the catalytic system and the reaction conditions. The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) center, but subsequent steps can also be problematic.[3][4]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield oxindole synthesis.
Detailed Explanation:
-
Catalyst System Integrity: The heart of the reaction is the Pd(0) catalyst, which is generated in situ.
-
Ligand Choice: Standard phosphine ligands are often insufficient. The key is to use bulky, electron-rich ligands that accelerate the rate-limiting oxidative addition and the final reductive elimination step. Catalysts using tricyclohexylphosphine (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs) provide significantly faster rates and allow for reactions at lower temperatures, even with challenging aryl chloride substrates.[3][4] Surprisingly, ligands like tert-butylphosphines, which are effective for ketone arylations, have been found to be less active for oxindole synthesis.[4]
-
Inert Atmosphere: The Pd(0) species and many phosphine ligands are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that the solvent has been thoroughly degassed. The presence of oxygen can lead to the formation of inactive palladium black and oxidized, ineffective phosphine ligands.
-
-
Reaction Conditions:
-
Base: The base is critical for generating the amide enolate that participates in the cyclization. For the intramolecular α-arylation of α-chloroacetanilides, a soluble organic base like triethylamine (Et₃N) is often sufficient and highly effective.[5][6] For direct C-H functionalization approaches, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the α-C-H bond.
-
Temperature: While some highly active catalyst systems can operate at room temperature, most require heating (70-110 °C) to drive the reaction to completion, particularly for less reactive aryl chlorides.[3]
-
-
Substrate Reactivity:
-
Halide Identity: The reactivity order for the aryl halide on the aniline ring is I > Br > Cl. If you are using an aryl chloride, a highly active catalyst system, such as one employing an NHC ligand, is almost certainly necessary.[3]
-
Steric Hindrance: Bulky substituents near the reacting C-H or C-X bond on the aromatic ring can significantly slow the reaction. In these cases, higher temperatures and longer reaction times may be necessary.
-
Recommended Starting Point for Optimization:
For a typical reaction involving an N-(2-chlorophenyl)-2-chloroacetamide, a robust starting condition is Pd(OAc)₂ (2 mol%), 2-(di-tert-butylphosphino)biphenyl (4 mol%), and triethylamine in toluene at 80 °C.[6]
| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Common and effective precursor. |
| Ligand | PCy₃ (4 mol%) | Sterically Hindered NHC (4 mol%) | NHCs are often superior for less reactive aryl chlorides.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu | Stronger base needed for C-H activation or difficult substrates. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Good balance of solubility and high boiling point. |
| Temperature | 80-100 °C | 70-110 °C | Higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
Section 2: Addressing Poor Selectivity in C-H Functionalization Routes
Direct C-H functionalization offers an atom-economical route to oxindoles but often suffers from challenges in controlling regioselectivity.
Question 2: I am attempting a copper-catalyzed intramolecular C-H/Ar-H coupling of an anilide to form a 3,3-disubstituted oxindole, but I'm getting poor yields and multiple byproducts. How can I improve this?
Answer:
Copper-catalyzed C-H activation is an attractive, cost-effective alternative to palladium catalysis. It typically proceeds via a different mechanism and requires careful optimization.[7][8] Highly efficient conditions have been developed using catalytic Cu(OAc)₂·H₂O with atmospheric oxygen as the terminal oxidant, which conveniently avoids the need for expensive or stoichiometric oxidants.[8][9]
Key Optimization Parameters:
-
Catalyst and Oxidant: The combination of Cu(OAc)₂·H₂O (5-10 mol%) and atmospheric oxygen is a highly effective system.[8] Unlike many C-H activation reactions, this protocol often requires no additional base, which simplifies the reaction setup.
-
Solvent: The choice of solvent is critical. High-boiling, non-polar aromatic solvents like toluene or mesitylene have been shown to be optimal for this transformation.[8] They facilitate the high temperatures required for the C-H activation step while maintaining solubility of the key intermediates.
-
Temperature: These reactions typically require high temperatures, often in the range of 110-140 °C, to promote the C-H activation and subsequent cyclization.
-
Exclusion of Base: A key finding for this specific transformation is that the addition of a base is often detrimental. The reaction proceeds efficiently without one, which is a significant advantage.[8]
Proposed Catalytic Cycle for Cu-Catalyzed C-H Activation:
Caption: Simplified Cu-catalyzed C-H activation cycle.
Troubleshooting Steps:
-
If no reaction occurs:
-
Increase the temperature in 20 °C increments (up to 140 °C).
-
Ensure a gentle stream of air or an air-filled balloon is used to supply oxygen as the reoxidant.
-
Verify the purity of the Cu(OAc)₂·H₂O catalyst.
-
-
If byproducts form:
-
Byproducts often arise from intermolecular coupling. Try decreasing the concentration of the reaction.
-
Ensure that no base is present, as it can promote undesired side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: My substrate is an N-unprotected anilide (N-H). Can this cause problems? A: Yes, an unprotected N-H group can be problematic. The acidity of the N-H proton can interfere with the base, and in some cases, require the formation of a dianion for successful C-3 alkylation, which is often inefficient and can lead to poor selectivity.[10] Protecting the nitrogen with a suitable group (e.g., Boc, Me, Bn) is highly recommended to improve reaction outcomes.
Q2: What is the main advantage of using N-Heterocyclic Carbene (NHC) ligands in palladium catalysis? A: NHCs are excellent σ-donors and form very stable bonds with palladium. This stability makes the catalyst more robust and resistant to decomposition at high temperatures. Their strong electron-donating ability also significantly accelerates the oxidative addition and reductive elimination steps, allowing for the use of less reactive aryl chlorides and lower reaction temperatures.[3][4]
Q3: Can I use Heck-type reactions for oxindole synthesis? A: Absolutely. The intramolecular Heck reaction is a classic and powerful method for forming the oxindole core.[11][12] More advanced domino Heck-silylation and reductive Heck coupling methods have also been developed to synthesize functionalized oxindoles, demonstrating the versatility of this approach.[13][14] Optimization often involves careful selection of the palladium catalyst, ligand, and additives to control the reaction pathway.[11]
Q4: How do I handle air-sensitive reagents like phosphine ligands and strong bases like NaOtBu? A: These reagents must be handled under a strictly inert atmosphere. Use a glovebox for weighing and dispensing solids. For liquids, use syringe techniques (e.g., Sure/Seal™ bottles). All glassware should be oven- or flame-dried before use, and solvents must be anhydrous and degassed.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular α-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-(2-haloaryl)-α-chloroacetamide substrate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the chosen ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 0.04 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the base (e.g., triethylamine, 2.0 equiv) and anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the allotted time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots with a syringe.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed C-H Functionalization
This protocol is adapted from the work of Taylor and coworkers.[8]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the anilide substrate (1.0 equiv) and Cu(OAc)₂·H₂O (0.05 equiv).
-
Solvent Addition: Add mesitylene or toluene.
-
Reaction: Place the flask in a preheated oil bath at 120-140 °C and stir vigorously. The flask should be open to the atmosphere (e.g., via a needle in the septum) to allow for oxygen exchange.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 2. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First C-H Activation Route to Oxindoles using Copper Catalysis [organic-chemistry.org]
- 9. First C-H activation route to oxindoles using copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00015B [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Evaluating 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid as a Potential IDO1 Inhibitor
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune escape.[1][2] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[3] By catalyzing the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine, IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its downstream metabolites, which are directly toxic to T-cells and promote the differentiation of regulatory T-cells (Tregs).[1][4] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[5] Consequently, the development of small-molecule inhibitors of IDO1 is a highly promising strategy in cancer therapy.
The oxindole scaffold, a core component of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, has been identified as a promising starting point for the development of novel IDO1 inhibitors. This guide provides a comprehensive framework for researchers to evaluate the inhibitory activity of this compound against IDO1, comparing its potential performance with established, potent inhibitors in the field.
Comparative Landscape: Established IDO1 Inhibitors
A robust evaluation of a novel compound necessitates comparison against well-characterized inhibitors. The following table summarizes the inhibitory activities of three leading IDO1 inhibitors that serve as excellent benchmarks for these studies.
| Compound | Target(s) | Mechanism of Action | Cell-Based IC50 | Enzymatic IC50/Ki |
| Epacadostat (INCB024360) | IDO1 | Potent and selective, reversible | ~10-71.8 nM (HeLa, SKOV-3)[6][7][8] | ~70 nM[9] |
| Navoximod (GDC-0919/NLG-919) | IDO1 | Potent, reversible | ~70-75 nM[10] | Ki of 7 nM |
| Linrodostat (BMS-986205) | IDO1 | Potent and selective, irreversible | ~1.1-1.7 nM (HEK293, HeLa) | 1.7 nM |
The IDO1 Signaling Pathway and its Role in Immune Evasion
Understanding the biological context of IDO1 is paramount to designing and interpreting experiments. The following diagram illustrates the central role of the IDO1 pathway in mediating tumor immune escape.
Caption: The IDO1 pathway in the tumor microenvironment.
Experimental Workflow for Comparative Analysis
To objectively assess the inhibitory potential of this compound, a multi-tiered experimental approach is recommended, progressing from enzymatic assays to cell-based models.
In Vitro Enzymatic Assay
This initial step directly measures the compound's ability to inhibit the catalytic activity of purified recombinant IDO1.
Rationale: An enzymatic assay provides a direct measure of the compound's interaction with the target protein, free from the complexities of cellular uptake, metabolism, and off-target effects. This allows for the determination of a precise IC50 value for direct comparison with other inhibitors.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
This compound and known inhibitors (Epacadostat, Navoximod, Linrodostat) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of the test compound and known inhibitors to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the purified IDO1 enzyme to each well and incubate briefly.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine produced in each well.
-
Determine the percentage of inhibition for each concentration of the test compound and known inhibitors.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
This assay evaluates the compound's ability to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and stability.
Rationale: A cell-based assay is a more physiologically relevant model that assesses a compound's ability to cross the cell membrane and inhibit the intracellular target. Human cancer cell lines, such as HeLa or SKOV-3, can be stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression, creating a robust system for inhibitor evaluation.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture HeLa or SKOV-3 cells in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibitor Treatment:
-
Prepare a working solution of human IFN-γ.
-
Prepare serial dilutions of the test compound and known inhibitors in culture medium containing IFN-γ (e.g., 10 ng/mL).
-
Remove the old media from the cells and add the media containing IFN-γ and the inhibitors.
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine in the supernatant.
-
Determine the cell-based IC50 value for each compound as described for the enzymatic assay.
-
Caption: A streamlined workflow for evaluating novel IDO1 inhibitors.
Conclusion and Future Directions
By following this comprehensive guide, researchers can systematically evaluate the IDO1 inhibitory activity of this compound. The direct comparison of its enzymatic and cell-based IC50 values with those of established inhibitors like Epacadostat, Navoximod, and Linrodostat will provide a clear indication of its potency and potential as a novel therapeutic agent. Promising results from these initial assays would warrant further investigation into its selectivity, mechanism of action, and in vivo efficacy in preclinical tumor models. This structured approach ensures a scientifically rigorous evaluation, paving the way for the potential discovery of a new generation of immuno-oncology drugs.
References
- 1. 2,3-dihydro-3,3-dimethyl-1-ethyl-2-oxo-(1H)-indole-6-carboxylic acid | C13H15NO3 | CID 19938586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 6. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, technically grounded framework for validating the MOA of a novel compound, 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid .
Given the novelty of this specific molecule, this guide will not presuppose a known mechanism. Instead, it will present a logical, multi-pronged experimental strategy designed to first identify the molecular target(s) and then to characterize the downstream cellular consequences of target engagement. We will explore a suite of state-of-the-art biophysical, biochemical, and cell-based assays, providing not just the "how" but, more importantly, the "why" behind each experimental choice. This approach ensures a self-validating system of inquiry, where data from orthogonal assays converge to build a high-confidence model of the compound's MOA.
Part 1: Foundational Strategy - Identifying the Direct Molecular Target
The initial and most crucial step is to determine if this compound directly binds to a cellular target and, if so, to identify that target. A combination of label-free and label-based techniques is recommended to build a robust body of evidence.
Initial Assessment of Target Engagement in a Cellular Context
Before fractionating the cell to find a binding partner, it's insightful to first confirm that the compound engages a target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this initial assessment.[1][2][3][4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of its target protein.[1]
Caption: CETSA experimental workflow.
A positive result in a CETSA experiment, indicated by a shift in the melting curve of a specific protein in the presence of the compound, provides strong evidence of direct target engagement in a physiologically relevant context.
Unbiased Target Identification
If CETSA indicates target engagement but the identity of the target is unknown, or to cast a wider net for potential off-targets, unbiased chemical proteomics approaches are invaluable. The "Kinobeads" platform, for example, uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][7][8][9][10] While the name suggests a focus on kinases, the principle can be adapted with different affinity matrices to pull down other protein classes.
-
Cell Lysate Preparation: Prepare lysates from cells of interest under non-denaturing conditions to preserve native protein conformations.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.
-
Affinity Enrichment: Add the affinity matrix (e.g., Kinobeads) to the pre-incubated lysates. Proteins that are bound to the free compound will not be captured by the beads.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the proteins that were competed off the beads by the compound.
Proteins that show a dose-dependent decrease in binding to the affinity matrix are considered potential targets of this compound.
Part 2: Biophysical Validation of Direct Target Interaction
Once putative targets have been identified, it is essential to validate the direct interaction using in vitro biophysical methods with purified components. These assays provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the association and dissociation of a small molecule (the analyte) with an immobilized protein (the ligand).[11][12][13][14] This allows for the precise determination of binding kinetics (k_on and k_off) and affinity (K_D).[14]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[15][16][17][18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and entropy (ΔS).[15][16]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (k_on, k_off), Affinity (K_D) | Binding affinity (K_a), Enthalpy (ΔH), Stoichiometry (n) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Labeling | Label-free | Label-free |
| Throughput | Medium to High | Low to Medium |
| Key Advantage | Provides kinetic information | Provides thermodynamic profile |
Part 3: Functional Characterization of Target Engagement
Confirming a direct binding interaction is only part of the story. The next critical phase is to understand the functional consequences of this binding. Does it inhibit or activate the target? What are the downstream effects on cellular signaling pathways?
In Vitro Functional Assays
The nature of the functional assay will depend on the identified target.
-
For an Enzyme Target: Enzyme kinetic assays are fundamental.[19][20][21] These experiments determine whether the compound acts as a competitive, non-competitive, uncompetitive, or allosteric inhibitor by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.[22][23] The output of these assays is typically the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[24]
-
For a Receptor Target: Radioligand binding assays can be employed to determine if the compound competes with a known ligand for the receptor's binding site.
-
For a Protein-Protein Interaction (PPI) Target: Assays like Bioluminescence Resonance Energy Transfer (BRET) can be used to assess whether the compound disrupts or stabilizes a specific PPI.[25][26][27][28][29] BRET is a proximity-based assay that measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to the interacting proteins.[25][27]
Let's hypothesize that the unbiased screen identified a protein kinase as the primary target. The functional consequence would be the inhibition of a specific signaling pathway.
Caption: Hypothetical kinase inhibition pathway.
Cell-Based Pathway Analysis
To confirm that the in vitro functional activity translates to a cellular context, reporter gene assays are highly effective.[30][31][32][33][34] These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.[30][33] Inhibition or activation of the pathway by the compound will result in a measurable change in reporter gene expression.[31]
-
Construct Preparation: Clone a response element for a transcription factor downstream of the target kinase into a luciferase reporter vector.
-
Transfection: Co-transfect cells with the experimental reporter vector and a control vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter. The control luciferase is used to normalize for transfection efficiency and cell number.[34]
-
Treatment: Treat the transfected cells with this compound at various concentrations.
-
Lysis and Measurement: Lyse the cells and sequentially measure the activity of both luciferases using a luminometer.
-
Data Analysis: Calculate the ratio of the experimental luciferase activity to the control luciferase activity to determine the effect of the compound on the signaling pathway.
Conclusion
The validation of a small molecule's mechanism of action is a systematic and iterative process. For a novel compound like this compound, the strategy outlined in this guide provides a robust framework for discovery and validation. By integrating cellular target engagement assays, unbiased proteomics, biophysical characterization, and functional cellular analysis, researchers can build a comprehensive and well-supported understanding of how their compound exerts its biological effects. This rigorous, evidence-based approach is fundamental to advancing promising molecules through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 13. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 20. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Monitoring protein-protein interactions in living cells by bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 29. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 30. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
- 33. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]
- 34. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology or cross-reactivity. Understanding and characterizing these off-target interactions is not merely an academic exercise; it is a critical step in developing safe and effective therapeutics. Unidentified off-target effects are a major contributor to clinical trial failures and post-market drug withdrawals.[1][2]
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel compound, 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. As this specific molecule is not extensively characterized in public literature, we will proceed by establishing a plausible, hypothetical scenario grounded in the known pharmacology of its structural class, the oxindoles.
The oxindole scaffold is a privileged structure in medicinal chemistry, known to be a core component in molecules targeting a wide array of biological entities, including protein kinases, cyclooxygenases (COX), and MDM2.[3][4][5][6][7] Given the prevalence of oxindole derivatives as kinase inhibitors, this guide will hypothesize that our compound of interest—henceforth referred to as Cmpd-X —is a potent inhibitor of a hypothetical primary target: Kinase-A .
Our objective is to build a robust, self-validating experimental plan to assess the selectivity of Cmpd-X. We will detail the rationale for target selection, provide step-by-step experimental protocols, present illustrative data, and explain the causality behind our methodological choices.
Part 1: The Strategic Imperative of Selectivity Profiling
Before delving into experimental design, it is crucial to understand why we perform these studies. The primary goal is to build a "Selectivity Profile," a quantitative comparison of a compound's potency against its intended target versus a panel of biologically relevant off-targets.
A highly selective compound offers several advantages:
-
Reduced Risk of Adverse Effects: Off-target interactions are a primary cause of toxicity.[1][8] Proactively identifying these liabilities allows for mitigation strategies or termination of unpromising candidates.
-
Clearer Structure-Activity Relationship (SAR): A clean selectivity profile ensures that observed biological effects are attributable to the on-target activity, leading to more efficient lead optimization.
-
Enhanced Therapeutic Index: A wider margin between the dose required for efficacy (on-target) and the dose causing toxicity (off-target) is a hallmark of a successful drug.
The International Council for Harmonisation (ICH) guidelines, such as S7A, mandate safety pharmacology studies to identify undesirable pharmacodynamic properties of a new drug candidate before human trials, making early off-target screening an essential part of regulatory compliance.[9][10][11][12]
Part 2: Designing the Cross-Reactivity Study for Cmpd-X
A logical, tiered approach is the most efficient way to conduct a cross-reactivity study. We begin with a broad, cost-effective screen and progress to more detailed, physiologically relevant assays for hits.
Tier 1: Broad Kinome Panel Screening
Causality: Since our hypothetical primary target is a kinase, the most logical starting point is to screen Cmpd-X against a large panel of other kinases. The human kinome consists of over 500 members, and many share structural similarities in their ATP-binding pockets, making them common sites for off-target binding.[13][14] Commercial services offer comprehensive panels that provide a rapid and broad assessment of selectivity.[13][15][16][17]
Experimental Workflow:
-
Compound Preparation: Prepare a high-concentration stock of Cmpd-X (e.g., 10 mM in 100% DMSO).
-
Assay Concentration: Select a single, high concentration for the initial screen (e.g., 10 µM). This concentration is typically high enough to detect even weak interactions and is a standard in the industry.
-
Panel Selection: Choose a diverse kinase panel. A common and effective choice is a radiometric activity-based assay, such as the HotSpot™ assay, which measures the transfer of ³³P-ATP to a substrate.[13]
-
Execution: The compound is tested against the kinase panel, and the percentage of inhibition relative to a vehicle control (DMSO) is determined.
Data Visualization: The results are often visualized using a dendrogram or kinome map, which graphically represents the kinome and highlights the inhibited kinases.
Tier 2: Dose-Response Validation and IC50 Determination
Causality: The single-point data from Tier 1 identifies potential off-target "hits." The next logical step is to confirm these interactions and quantify their potency by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50). This allows us to directly compare the potency of Cmpd-X against its primary target (Kinase-A) and the identified off-targets.
Experimental Protocol: Biochemical IC50 Determination A detailed protocol for a representative off-target, Kinase-B , is provided below.
-
Reagents & Materials:
-
Recombinant human Kinase-A and Kinase-B enzymes.
-
Kinase-specific peptide substrate.
-
ATP solution (at the Km concentration for each enzyme).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Cmpd-X serial dilutions (e.g., 100 µM to 1 nM in DMSO).
-
Positive control inhibitor (e.g., Staurosporine).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a 2X enzyme/substrate solution in kinase buffer.
-
Prepare a 2X Cmpd-X serial dilution series in kinase buffer.
-
Add 5 µL of the 2X Cmpd-X dilutions to the assay plate. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the 2X enzyme/substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP according to the detection reagent manufacturer's protocol (e.g., add ADP-Glo™ Reagent I, incubate, then add Reagent II).
-
Read luminescence on a plate reader.
-
Convert luminescence data to percent inhibition, plot against the logarithm of Cmpd-X concentration, and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Potency The IC50 values are summarized in a table to calculate a Selectivity Score.
| Target | IC50 (nM) | Selectivity Score (IC50 Off-target / IC50 On-target) |
| Kinase-A (On-Target) | 15 | 1.0 |
| Kinase-B | 300 | 20.0 |
| Kinase-C | 1,200 | 80.0 |
| Kinase-D | >10,000 | >667 |
A higher selectivity score indicates greater selectivity for the primary target. A commonly accepted threshold for a selective compound is a score of >100 against relevant off-targets.
Tier 3: Cellular Target Engagement & Functional Assays
Causality: Biochemical assays occur in a simplified, artificial environment. It is crucial to validate findings in a more physiologically relevant context.[15] Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and produce a functional consequence.
Experimental Workflow Diagram:
Caption: Tiered workflow for cross-reactivity profiling.
Example Cellular Assay: Western Blot for Phospho-Substrate
This assay measures the functional outcome of kinase inhibition in cells.
-
Cell Culture: Culture a cell line known to express both Kinase-A and the off-target Kinase-B.
-
Treatment: Treat cells with increasing concentrations of Cmpd-X for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies specific for the phosphorylated substrate of Kinase-A (p-SubstrateA) and the phosphorylated substrate of Kinase-B (p-SubstrateB).
-
Also probe for total Substrate-A, total Substrate-B, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity. A decrease in the p-Substrate/Total Substrate ratio indicates target inhibition.
Data Presentation: Comparative Cellular Potency
| Target Pathway | Cellular IC50 (nM) |
| p-SubstrateA (On-Target) | 50 |
| p-SubstrateB (Off-Target) | 850 |
This cellular data confirms that Cmpd-X maintains a favorable selectivity profile within a biological system, although the absolute potency values are often right-shifted compared to biochemical assays due to factors like cell permeability and ATP competition.
Part 3: Interpreting the Data and Next Steps
The comprehensive analysis from these three tiers provides a robust selectivity profile for Cmpd-X. In our hypothetical scenario, Cmpd-X demonstrates a 20-fold biochemical selectivity and a 17-fold cellular selectivity for Kinase-A over its most significant off-target, Kinase-B.
Key Insights & Decision Making:
-
Is the selectivity window sufficient? A 17- to 20-fold window is moderate. The decision to proceed depends on the therapeutic context. For an oncology drug with a high tolerance for side effects, this may be acceptable. For a chronic medication, greater selectivity would be desired.
-
What is the function of Kinase-B? Researching the biological role of Kinase-B is critical. If its inhibition is known to cause severe toxicity (e.g., cardiotoxicity), even this moderate off-target activity could be a project-killing liability.
-
Can selectivity be improved? The data provides a clear directive for medicinal chemists. The next round of synthesis can focus on modifications to the Cmpd-X scaffold that decrease binding to Kinase-B while maintaining or improving affinity for Kinase-A.
Selectivity vs. Cross-Reactivity Diagram:
Caption: Ideal selectivity vs. problematic cross-reactivity.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound (Cmpd-X). By progressing through tiered screening and validation, from broad biochemical panels to targeted cellular assays, researchers can build a comprehensive selectivity profile. This profile is not just a collection of data points; it is an indispensable tool for informed decision-making, enabling the prioritization of drug candidates with the highest probability of success and the lowest risk of safety-related failure. Proactive and thorough cross-reactivity screening is a cornerstone of modern, efficient, and safe drug development.[2]
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 10. altasciences.com [altasciences.com]
- 11. fda.gov [fda.gov]
- 12. criver.com [criver.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Kinase Selectivity Profiling Services [promega.com]
- 16. assayquant.com [assayquant.com]
- 17. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
Validating Target Engagement of Novel Oxindole Compounds: A Comparative Guide for Drug Discovery Professionals
The oxindole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure due to its ability to bind to a diverse range of biological targets with high affinity. This versatility has led to the development of numerous approved drugs, particularly in oncology, targeting protein kinases. However, the journey from a promising novel oxindole compound to a viable drug candidate is contingent on one critical, foundational step: rigorously validating its engagement with the intended biological target in a physiologically relevant setting.
This guide provides an in-depth comparison of leading methodologies for confirming and quantifying target engagement. We will move beyond mere protocol recitation to explore the underlying principles, explain the rationale behind experimental choices, and present a framework for generating robust, trustworthy data. Our focus is on creating self-validating experimental cascades that build confidence in a compound's mechanism of action from the earliest stages of discovery.
The Principle of Target Engagement: Beyond Affinity
Target engagement is the direct, physical interaction of a drug molecule with its target protein. While initial high-throughput screens may identify compounds that modulate a target's activity, they do not confirm direct binding. A compound could, for instance, inhibit an enzyme's activity through an indirect, off-target effect within the cell. Failure to confirm direct engagement can lead to the costly pursuit of misleading candidates. Therefore, orthogonal, biophysical, and cell-based methods are essential to unequivocally demonstrate that your novel oxindole compound binds its intended target.
A Comparative Analysis of Key Target Engagement Methodologies
The selection of a target engagement assay depends on several factors: the stage of the drug discovery pipeline, the nature of the target protein, and the desired throughput. Here, we compare three gold-standard techniques, each providing a different lens through which to view the compound-target interaction.
| Methodology | Principle | System | Key Output | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the compound (analyte) flows over the immobilized target (ligand). | Purified Protein (In Vitro) | Binding Affinity (KD), Kinetics (ka, kd) | Real-time, label-free, provides detailed kinetic information. | Requires purified, stable protein; immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution. | Purified Protein (In Vitro) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamics; label-free, solution-based. | Requires large amounts of pure protein and compound; lower throughput. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg). | Cells, Lysates, Tissues | Target protein thermal stabilization (ΔTagg) | Confirms target engagement in a physiological context (live cells); no compound modification needed. | Not universally applicable to all targets (e.g., membrane proteins can be challenging); indirect readout of binding. |
Visualizing the Target Engagement Workflow
A robust validation strategy employs multiple orthogonal techniques to build a comprehensive picture of a compound's behavior. The following workflow illustrates a typical progression from initial biophysical characterization to in-cell validation.
A Researcher's Guide to Comparative Molecular Docking of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid Analogs for Anticancer Drug Discovery
This guide provides a comprehensive framework for conducting comparative molecular docking studies on analogs of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, a scaffold of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and demonstrate how to interpret the results to inform structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] In oncology, indole derivatives have been successfully developed as inhibitors of various cancer-relevant targets, including tubulin, protein kinases, and cyclooxygenase (COX) enzymes.[3][4][5][6][7][8] The structural versatility of the indole ring allows for facile modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity.[1]
The core molecule of interest, this compound, presents a unique starting point for the design of novel anticancer agents. Its rigid structure, coupled with the presence of a carboxylic acid group, suggests potential for specific interactions within the binding sites of target proteins. This guide will use a hypothetical series of its analogs to illustrate a comparative docking workflow against a key anticancer target.
Selecting a High-Impact Target: Why Tubulin?
For this comparative study, we will focus on tubulin , a critical protein involved in microtubule dynamics and cell division.[3][9][10] Microtubules are essential for the formation of the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[9][10] Numerous indole derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine-binding site.[9][10] Therefore, evaluating the binding potential of our indole analogs to this site provides a biologically relevant and well-precedented line of investigation.
Designing the Analog Library: A Structure-Activity Relationship (SAR) Approach
To conduct a meaningful comparative study, we will design a small library of analogs based on the core structure of this compound. The modifications are chosen to probe the effects of altering electronic properties, steric bulk, and hydrogen bonding potential on the binding affinity for tubulin.
Table 1: Designed Analogs of this compound
| Compound ID | Modification | Rationale |
| Core | None | Parent compound for baseline comparison. |
| Analog 1 | 6-Fluoro substitution | Introduce an electron-withdrawing group to modulate the electronic character of the aromatic ring. |
| Analog 2 | 5-Amide substitution (from carboxylic acid) | Replace the carboxylic acid with a neutral amide to assess the importance of the acidic proton and potential for different hydrogen bonding interactions. |
| Analog 3 | N1-Methyl substitution | Block the hydrogen bond donor at the N1 position of the indole ring to probe its role in binding. |
| Analog 4 | 7-Chloro substitution | Introduce a bulky, electron-withdrawing group to explore steric and electronic effects at a different position. |
The Virtual Screening Workflow: A Step-by-Step Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This allows for the prediction of binding affinity and analysis of intermolecular interactions. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[12][13][14][15]
Caption: A generalized workflow for comparative molecular docking studies.
Part 1: Preparation of the Receptor and Ligands
Expertise & Experience: The accuracy of a docking study is highly dependent on the quality of the input structures. Proper preparation, including the addition of hydrogen atoms and assignment of charges, is a critical first step.
Protocol 1: Receptor (Tubulin) Preparation
-
Obtain the Protein Structure: Download the crystal structure of tubulin from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1SA0.
-
Clean the PDB File: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add Hydrogen Atoms: Use software such as AutoDockTools (ADT) to add polar hydrogen atoms to the protein structure.
-
Assign Charges: Compute Gasteiger charges for the protein atoms within ADT.
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
Generate 3D Structures: Create 3D structures of the core molecule and its four analogs using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Set Torsions: Define the rotatable bonds in each ligand using ADT.
-
Save in PDBQT Format: Save each prepared ligand as a separate PDBQT file.
Part 2: Performing the Molecular Docking
Trustworthiness: Defining a specific and relevant binding site, in this case, the known colchicine-binding site on tubulin, ensures that the docking simulation is biologically meaningful and not a random search.
Protocol 3: Grid Box Generation and Docking
-
Identify the Binding Site: Locate the colchicine-binding site on the prepared tubulin structure. This can be done by referring to the literature or by aligning the structure with a tubulin-colchicine complex.
-
Define the Grid Box: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.
-
Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat for All Analogs: Repeat the docking simulation for the core molecule and each of the four analogs.
Analyzing and Visualizing the Docking Results
Authoritative Grounding: The interpretation of docking results should be based on established principles of molecular interactions. The binding affinity scores provide a quantitative measure, while visual inspection of the binding poses reveals the specific interactions driving the binding.
Comparative Binding Affinities
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
Table 2: Predicted Binding Affinities of Indole Analogs for Tubulin
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) |
| Core | None | -7.8 |
| Analog 1 | 6-Fluoro substitution | -8.2 |
| Analog 2 | 5-Amide substitution | -7.5 |
| Analog 3 | N1-Methyl substitution | -7.1 |
| Analog 4 | 7-Chloro substitution | -8.5 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes only.
-
The introduction of halogens at positions 6 and 7 (Analogs 1 and 4) appears to enhance the binding affinity.
-
Replacing the carboxylic acid with an amide (Analog 2) slightly decreases the predicted affinity, suggesting the acidic proton may play a role in binding.
-
Blocking the N1 hydrogen bond donor (Analog 3) results in a notable decrease in binding affinity, indicating its importance for interaction with the protein.
Visualizing Binding Interactions
Visualizing the docked poses of the ligands within the tubulin binding site is crucial for understanding the SAR. This can be done using software like PyMOL or Discovery Studio Visualizer.[2][3][16]
Caption: A simplified 2D interaction diagram for the top-scoring analog.
By analyzing the interactions for each analog, we can build a more detailed picture of the SAR:
-
Analog 4 (7-Chloro): The high affinity could be attributed to favorable hydrophobic interactions between the chloro-substituted aromatic ring and hydrophobic residues like Cys241, Leu248, and Val318 in the colchicine-binding site. The carboxylic acid group may form a key hydrogen bond with a polar residue such as Asn258.
-
Analog 3 (N1-Methyl): The loss of a hydrogen bond donor at the N1 position likely disrupts a crucial interaction with a residue in the binding pocket, leading to a lower binding affinity.
Conclusion and Future Directions
This guide has outlined a systematic approach for conducting comparative molecular docking studies of this compound analogs against tubulin. The hypothetical results suggest that substitutions on the aromatic ring, particularly with halogens, could be a promising strategy for enhancing binding affinity. Conversely, modifications to the carboxylic acid and the N1-indole proton appear to be detrimental.
These in silico findings provide a strong foundation for the next steps in the drug discovery process, which would involve:
-
Synthesis and in vitro validation: The prioritized analogs should be synthesized and tested in biochemical assays (e.g., tubulin polymerization inhibition) and cell-based assays (e.g., cytotoxicity against cancer cell lines) to confirm the computational predictions.
-
Further SAR exploration: Based on the initial findings, a broader library of analogs can be designed and synthesized to further refine the SAR and optimize for potency, selectivity, and drug-like properties.
-
ADMET prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be conducted for the most promising candidates to assess their potential for further development.
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel indole-based anticancer agents.
References
- 1. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Substituted Oxindoles in Functional Assays: A Guide for Researchers
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a head-to-head comparison of substituted oxindoles in key functional assays, offering insights into their structure-activity relationships (SAR) and mechanistic actions. For researchers in drug discovery and development, understanding how substitutions on the oxindole ring impact functional outcomes is critical for the rational design of more potent and selective therapeutic agents.
The Versatile Oxindole Scaffold: A Foundation for Diverse Bioactivity
The 1,3-dihydro-2H-indol-2-one, or oxindole, is a bicyclic aromatic heterocyclic organic moiety found in various plant alkaloids and mammalian tissues.[3] Its ability to be chemically modified at several positions allows for the generation of diverse derivatives with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4] Notably, several FDA-approved drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Ropinirole (a dopamine agonist), feature the oxindole core, underscoring its therapeutic significance.[5]
Functional Assays for Evaluating Substituted Oxindoles
A variety of in vitro functional assays are employed to characterize the biological effects of substituted oxindoles. The choice of assay is dictated by the intended therapeutic target. Kinase inhibition assays, cell proliferation assays, and antimicrobial susceptibility tests are among the most common.
Representative Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for assessing the inhibitory activity of substituted oxindoles against a specific protein kinase, a common target for this class of compounds.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted oxindoles against a target kinase.
Materials:
-
Substituted oxindole compounds
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of each substituted oxindole in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Head-to-Head Comparison of Substituted Oxindoles
The following sections compare the functional activity of oxindole derivatives with different substitution patterns. The data presented is a synthesis of findings from multiple studies to illustrate key SAR trends.
Anticancer Activity: Targeting Kinases and Cell Proliferation
Substituted oxindoles are extensively investigated as anticancer agents, primarily due to their ability to inhibit protein kinases that are often deregulated in cancer.[6]
| Compound ID | Substitution at C3 | Substitution at N1 | Target Kinase | IC50 (µM) | Reference |
| A | 3-alkenyl | Unsubstituted | FGFR1 | 1.287 | [7] |
| B | 3-alkenyl | Unsubstituted | VEGFR | 0.117 | [7] |
| C | 3-alkenyl | Unsubstituted | RET | 1.185 | [7] |
| D | 3-(4-bromobenzylidene) | Unsubstituted | MAO-A | 18.27 | [8] |
| E | Spirooxindole | Varied | c-Kit | Potent Inhibition | [9] |
Key Insights:
-
3-Alkenyl Substitutions: The presence of a 3-alkenyl group is a common feature in many kinase inhibitors.[6] As seen with compounds A, B, and C, modifications to this group can fine-tune selectivity and potency against different kinases.[7]
-
Spirooxindoles: The formation of a spirocyclic system at the C3 position introduces a three-dimensional architecture that can lead to potent and selective inhibitors of various biological targets.[10]
-
N1-Substitution: While many potent oxindoles are unsubstituted at the N1 position, derivatization at this site can modulate solubility and cell permeability, thereby influencing overall activity.[11]
Caption: Key substitution points on the oxindole scaffold influencing bioactivity.
Antimicrobial and Other Biological Activities
Beyond cancer, substituted oxindoles have demonstrated a range of other biological activities, including antimicrobial, antioxidant, and antidepressant effects.[2][12]
| Compound Class | Functional Assay | Key Findings | Reference |
| 3-substituted oxindoles | Antidepressant (Forced Swim Test) | Bromo-substitution on the phenyl ring at C3 was critical for activity. | [8] |
| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | Antimicrobial & Antioxidant | Showed significant activity against various bacteria, fungi, and demonstrated antioxidant properties. | [12] |
| Oxindole-based analogs | Antitubercular (MABA) | Certain derivatives exhibited excellent activity against Mycobacterium tuberculosis. | [13] |
Mechanistic Insights: How Substitutions Drive Function
The diverse biological activities of substituted oxindoles stem from their ability to interact with a wide range of biological targets. The nature and position of the substituent groups are critical in determining this interaction. For instance, in the context of kinase inhibition, the oxindole core often acts as a scaffold that presents key pharmacophoric features to the ATP-binding pocket of the kinase.
Caption: Mechanism of action for an oxindole-based RTK inhibitor.
Substitutions at the C3 position can introduce hydrogen bond donors and acceptors, as well as hydrophobic moieties that can interact with specific residues in the target protein, thereby conferring potency and selectivity. Modifications at the N1 position can influence the overall physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes, which are crucial for in vivo efficacy.
Conclusion
The oxindole scaffold is a remarkably versatile platform for the development of novel therapeutics. As this guide has illustrated, strategic substitutions on the oxindole ring can lead to potent and selective agents with a wide range of biological activities. By understanding the structure-activity relationships and mechanistic principles that govern the function of these compounds, researchers can continue to leverage the power of the oxindole core to design the next generation of innovative medicines.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of Novel Indole Compounds
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] In oncology, this heterocyclic structure is particularly noteworthy, serving as the backbone for several FDA-approved anticancer agents, including sunitinib and panobinostat.[3] The therapeutic potential of indole derivatives stems from their ability to interact with a wide array of biological targets, thereby modulating pathways critical to cancer cell survival and proliferation.[1][3][4] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key enzymes like tubulin and topoisomerases.[4][5]
However, the journey from a promising novel indole compound in a flask to a validated pre-clinical candidate is rigorous. It requires a multi-faceted, evidence-based approach to confirm and quantify its anti-proliferative effects. This guide provides a logical, field-proven workflow for researchers, scientists, and drug development professionals to objectively assess the performance of novel indole compounds against established alternatives, complete with the supporting experimental frameworks necessary for robust validation.
The Validation Workflow: A Multi-Assay Approach
A single assay is merely a snapshot. To build a compelling case for a novel compound's efficacy, we must employ a battery of tests that probe different aspects of cell proliferation and survival. Our validation strategy will progress from broad metabolic assessments to direct measurements of DNA synthesis, long-term survival, and finally, deep mechanistic insights into cellular pathways.
Caption: Experimental workflow for validating anti-proliferative compounds.
Phase 1: Initial Screening with the MTT Assay
Expertise & Experience: We begin with the MTT assay because it is a rapid, high-throughput, and cost-effective method to gauge a compound's effect on cell viability.[6] It measures the metabolic activity of a cell population, which in most cases, correlates with the number of living cells.[7] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. This initial screen allows us to quickly determine the effective dose range and calculate the half-maximal inhibitory concentration (IC50), a critical parameter for comparing potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel indole compound ("Indole-X"), a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) in culture medium. Replace the existing medium with 100 µL of the medium containing the treatments.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) after 48h |
| Indole-X | HeLa (Cervical Cancer) | 13.4 |
| MCF-7 (Breast Cancer) | 18.2 | |
| A549 (Lung Cancer) | 25.5 | |
| Doxorubicin | HeLa | 0.8 |
| MCF-7 | 0.5 | |
| A549 | 1.2 | |
| Vehicle (DMSO) | All | >100 |
Note: Data are representative examples for illustrative purposes.
Phase 2: Direct Measurement of Proliferation with the BrdU Assay
Expertise & Experience: While the MTT assay is an excellent primary screen, it's an indirect measure of proliferation. A compound could be cytotoxic without being anti-proliferative, or it could affect mitochondrial function, leading to confounding results. To address this, we employ the BrdU (5-bromo-2'-deoxyuridine) assay. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[10][11] By using an anti-BrdU antibody, we can specifically detect and quantify cells that are actively dividing, providing a direct and more precise measure of anti-proliferative activity.[12][13][14]
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell line's doubling time.[14]
-
Fixation and Denaturation: Remove the labeling medium. Add a fixing/denaturing solution to the cells. This step is critical as it fixes the cells while also denaturing the DNA, which is necessary to allow the anti-BrdU antibody to access the incorporated BrdU.[10][12]
-
Antibody Incubation: Wash the wells and add the anti-BrdU detection antibody. Incubate to allow binding.
-
Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-linked secondary antibody.[12] After another wash, add the TMB substrate to develop color. The magnitude of the color is proportional to the amount of BrdU incorporated.[12]
-
Absorbance Reading: Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.
Data Presentation: Comparative Proliferation Inhibition
| Compound (at IC50) | Cell Line | % Proliferation (vs. Vehicle) |
| Indole-X | HeLa | 52.1% |
| MCF-7 | 48.9% | |
| Doxorubicin | HeLa | 50.5% |
| MCF-7 | 49.5% |
Note: Data are representative examples for illustrative purposes.
Phase 3: Assessing Long-Term Survival with the Colony Formation Assay
Expertise & Experience: Short-term assays do not always predict long-term efficacy. A compound might temporarily halt proliferation, but cells could recover once the compound is removed. The colony formation (or clonogenic) assay is the gold standard for determining the long-term survival and reproductive integrity of single cells after treatment.[15][16] It assesses the ability of a single cell to proliferate into a colony of at least 50 cells.[15] This is a stringent test of a compound's cytotoxic and cytostatic effects, providing insight into its potential for sustained therapeutic impact.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells/well) into 6-well plates. This low density is crucial to ensure that resulting colonies originate from single cells.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of Indole-X or controls for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing viable cells to form colonies. The medium should be changed every 2-3 days.[17]
-
Fixing and Staining: Once colonies are visible, gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde. Stain with a 0.5% crystal violet solution for 1 hour.[16][18]
-
Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (defined as >50 cells) in each well.
Phase 4: Uncovering the Mechanism of Action
Demonstrating that a compound inhibits proliferation is essential, but understanding how it does so provides the mechanistic rationale for further development. We focus on two key techniques: flow cytometry for cell cycle analysis and western blotting for protein expression.
A. Cell Cycle Analysis via Flow Cytometry
Expertise & Experience: Many anti-proliferative agents, including numerous indole derivatives, function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from progressing towards division.[1][3] Flow cytometry using a DNA-binding fluorescent dye like Propidium Iodide (PI) is a powerful technique to analyze the cell cycle distribution of a population.[19] PI binds stoichiometrically to DNA, meaning cells in the G2/M phase (with twice the DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase.[19][20] This allows for precise quantification of cells in each phase.
Caption: Potential G2/M cell cycle arrest induced by an indole compound.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Indole-X (at its IC50) and controls for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells to include any apoptotic cells. Wash with cold PBS.
-
Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. Store at 4°C for at least 2 hours.[21]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[19][21] RNase is crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with DNA content analysis.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate out doublets and debris, and analyze the fluorescence histogram of single cells to determine the percentage of cells in the G0/G1, S, and G2/M phases.
B. Protein Expression Analysis via Western Blot
Expertise & Experience: To validate the findings from flow cytometry and delve deeper into the molecular mechanism, we use Western Blotting. This technique allows us to detect and quantify specific proteins. If cell cycle analysis suggests a G2/M arrest, we can probe for key regulatory proteins of this transition, such as Cyclin B1 and CDK1.[22] Furthermore, many indole compounds induce apoptosis.[23] A hallmark of apoptosis is the cleavage of Poly [ADP-ribose] polymerase 1 (PARP) by caspases.[24] Detecting cleaved PARP provides strong evidence of apoptosis induction.
Caption: Simplified apoptotic pathway potentially modulated by indole compounds.
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to your targets (e.g., anti-Cyclin B1, anti-cleaved PARP, and a loading control like anti-Actin).[24][25]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponds to the amount of protein.
Conclusion: Building a Self-Validating Narrative
By systematically progressing through this multi-assay workflow, we construct a robust, self-validating narrative for our novel indole compound. The MTT assay provides the initial IC50, which is then validated as a true anti-proliferative effect by the BrdU assay. The colony formation assay confirms long-term efficacy, demonstrating that the effect is not merely transient. Finally, flow cytometry and western blotting elucidate the underlying mechanism, revealing how the compound works—whether by arresting the cell cycle, inducing apoptosis, or both. This comprehensive dataset allows for an objective and compelling comparison with alternative compounds and provides the critical evidence needed to advance a promising molecule through the drug development pipeline.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. ossila.com [ossila.com]
- 17. youtube.com [youtube.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. nanocellect.com [nanocellect.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. researchgate.net [researchgate.net]
- 23. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
- 24. Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417) | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid
For researchers at the forefront of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 129912-25-0), are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards.
Hazard Assessment and Characterization
Given the absence of specific toxicological data, a conservative hazard assessment is necessary. Structurally similar indole-based compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to assume that this compound may possess similar properties.
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed or absorbed through the skin.[2]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]
-
Environmental Hazard: Potentially harmful to aquatic life.
All waste containing this compound must be treated as hazardous chemical waste.
| Hazard Parameter | Assumed Classification & Precaution | Rationale / Supporting Data Source |
| Chemical Name | This compound | - |
| CAS Number | 129912-25-0 | [7] |
| Physical State | Solid (Assumed) | Based on related indole carboxylic acids. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Inferred from similar compounds like Indole-2-carboxylic acid.[2] |
| Skin Irritation | Category 2 (Causes skin irritation) | Based on GHS classifications for related indole structures.[3][5] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Common classification for similar chemical structures.[3][5] |
| Environmental Hazard | Slightly hazardous for water (Water Hazard Class 1) | A conservative assumption based on general principles for synthetic organic compounds.[3] |
Personal Protective Equipment (PPE) and Handling
Prior to handling the compound or its waste, ensure appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If handling fine powders or creating dust, use a NIOSH-approved respirator.
All handling of the solid compound and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9]
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.
Step 1: Designate a Waste Stream
-
Dedicate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10]
Step 2: Select an Appropriate Container
-
Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[11]
-
The container must be in good condition, free from leaks or external contamination.[11]
Step 3: Labeling
-
The container must be clearly and accurately labeled. The label must include:
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) near the point of generation.[1][11]
-
Ensure the container is kept closed at all times except when adding waste.[11]
The following diagram illustrates the decision-making process for waste management.
Disposal Procedures
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][8] This practice can lead to environmental contamination and potential violations of regulatory statutes.
For Solid Waste:
-
Carefully transfer the solid this compound waste into the designated and pre-labeled hazardous waste container.
-
Avoid generating dust during the transfer.[6]
-
Securely close the container lid immediately after adding the waste.
For Contaminated Labware (e.g., weigh boats, gloves, pipette tips):
-
All disposable materials that have come into contact with the compound are considered hazardous waste.
-
Place these items into the same solid hazardous waste container.
For Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with incompatible waste streams. A compatibility test on a small scale may be necessary if mixing is unavoidable.[1]
Final Disposal and Decontamination
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified chemical waste management company.[12]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the collection of the waste from your laboratory's satellite accumulation area.
-
Provide Documentation: Be prepared to provide all necessary information about the waste, including its composition and known hazards, to the disposal vendor.[1]
-
Decontamination: After the waste has been prepared for disposal, decontaminate the work area (fume hood, benchtop) and any reusable equipment by wiping with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.no [fishersci.no]
- 7. 3,3-Dimethyl-2-oxo-1H-indole-5-carboxylic acid | 129912-25-0 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
This document provides comprehensive guidance on the safe handling of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. As a Senior Application Scientist, this guide moves beyond a simple checklist, focusing on the rationale behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of any safety protocol. While comprehensive toxicological data for this specific compound is not extensively published, data from supplier safety data sheets and structurally similar indole and carboxylic acid derivatives allow for a robust hazard assessment.
The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[1][2] Some sources also indicate it may be harmful if swallowed and may cause an allergic skin reaction.[3][4] The carboxylic acid functional group suggests corrosive properties, particularly at high concentrations or temperatures.[5]
Table 1: GHS Hazard and Precautionary Statements for this compound and Analogous Compounds
| Hazard Statement (Code) | Description | Precautionary Statement (Code) |
| H302 | Harmful if swallowed.[3][4] | P270, P301+P312 |
| H315 | Causes skin irritation.[1][2][6][7] | P264, P280, P302+P352 |
| H317 | May cause an allergic skin reaction.[4] | P280 |
| H319 | Causes serious eye irritation.[1][2][6][7] | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation.[1][2][6] | P261, P304+P340 |
Note: This table synthesizes data from the target compound and closely related indole-carboxylic acid derivatives to provide a conservative safety profile.
The Hierarchy of Controls: A Foundational Safety Principle
Before relying on Personal Protective Equipment (PPE), a responsible laboratory professional must first consider the hierarchy of controls. PPE is the last line of defense against a chemical hazard.[8]
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For this compound, engineering controls (e.g., a chemical fume hood) are essential to minimize inhalation exposure, especially when handling the solid powder.[6] Administrative controls, such as this guide and specific Standard Operating Procedures (SOPs), are also critical.[9]
Core PPE Requirements: A Head-to-Toe Guide
The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[8][10] The following task-based recommendations are specific to handling this compound.
Eye and Face Protection
-
Rationale: To prevent eye irritation from dust particles or splashes of solutions. The H319 "Causes serious eye irritation" classification necessitates robust protection.[1][6][7]
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[11] Safety glasses are not sufficient as they do not provide a seal around the eyes.[10]
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles.[10][11]
Skin and Body Protection
-
Rationale: To prevent skin contact, which can cause irritation (H315) or potential allergic reactions (H317).[4][6]
-
Lab Coat: A standard cotton/polyester lab coat is mandatory to protect clothing and skin.[12]
-
Flame-Resistant (FR) Lab Coat: If working with flammable solvents to dissolve the compound, a flame-resistant lab coat should be considered.[11]
-
Apron: A chemically resistant apron worn over the lab coat is recommended when handling larger volumes of solutions where splashes are likely.[12]
Hand Protection
-
Rationale: To provide a direct barrier against skin contact. Gloves are the most critical piece of PPE for preventing skin irritation and absorption.
-
Glove Type: Chemically resistant nitrile gloves are the standard for incidental contact.[11][12] Due to the lack of specific chemical resistance data for this compound, it is prudent to double-glove if prolonged contact is anticipated or when handling concentrated solutions.[11]
-
Protocol:
Respiratory Protection
-
Rationale: To prevent the inhalation of the compound as a fine powder, which may cause respiratory tract irritation (H335).[1][6]
-
Standard Operations: All handling of the solid chemical that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood.[6] This engineering control is the primary method of respiratory protection.
-
When a Respirator is Needed: In the absence of a fume hood or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required.[11][13] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.
Procedural Guidance for Safe Handling
The choice of PPE is directly linked to the specific procedure being performed.
Caption: Decision workflow for selecting appropriate PPE based on the task.
Protocol: Weighing Solid Compound and Preparing a Stock Solution
-
Preparation: Don all required PPE: chemical splash goggles, a lab coat, and nitrile gloves. Ensure a chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, beaker, and the desired solvent inside the fume hood.
-
Weighing: Carefully transfer the solid this compound to the weigh boat. Avoid creating dust.[11]
-
Transfer: Add the weighed solid to the beaker.
-
Dissolving: Slowly add the solvent to the beaker. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution. Keep the container covered as much as possible.
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel. Dispose of the towel and weigh boat as solid hazardous waste.
-
Doffing PPE: Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly.
Decontamination and Waste Disposal
Proper disposal is a critical component of safe chemical handling, protecting both laboratory personnel and the environment.[6]
PPE Disposal
-
Contaminated Gloves: Dispose of used nitrile gloves in the solid hazardous waste container. Never dispose of them in the regular trash.
-
Grossly Contaminated Lab Coats: If a significant spill on a lab coat occurs, it must be professionally decontaminated or disposed of as hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.
Chemical Waste Disposal
-
Principle: Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[6] All waste must be treated as hazardous.
-
Waste Segregation: This is the most critical step. Do not mix waste containing this compound with incompatible materials like strong oxidizing agents or strong bases.[6]
-
Waste Streams:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and paper towels in a clearly labeled hazardous waste container. The label must include the full chemical name: "this compound".[6]
-
Liquid Waste:
-
Non-halogenated Solvents: If dissolved in solvents like ethanol, acetone, or ethyl acetate, collect in a "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: If dissolved in solvents like dichloromethane or chloroform, collect in a "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect acidic aqueous solutions in a dedicated "Acidic Aqueous Waste" container. Do not neutralize unless it is part of a specific, approved protocol, as this can generate heat or off-gassing.
-
-
-
Container Management: All waste containers must be kept closed except when adding waste, be stored in a designated satellite accumulation area, and have secondary containment to catch any leaks.[6] Arrange for pickup by your institution's EHS department.[14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3,3-Dimethyl-2-oxo-1H-indole-5-carboxylic acid | 129912-25-0 [amp.chemicalbook.com]
- 5. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. chapman.edu [chapman.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 13. fishersci.no [fishersci.no]
- 14. easyrxcycle.com [easyrxcycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
